Sos1-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19F5N4O |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
6-[1-(difluoromethyl)cyclopropyl]-4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]prop-2-enyl]amino]-2-methylpyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H19F5N4O/c1-3-15(12-5-4-6-13(18(12)23)19(24)25)30-20-14-10-31(22(7-8-22)21(26)27)17(32)9-16(14)28-11(2)29-20/h3-6,9-10,15,19,21H,1,7-8H2,2H3,(H,28,29,30)/t15-/m1/s1 |
InChI Key |
UHHGMWHAPJSTJQ-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=NC2=CC(=O)N(C=C2C(=N1)N[C@H](C=C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C(F)F |
Canonical SMILES |
CC1=NC2=CC(=O)N(C=C2C(=N1)NC(C=C)C3=C(C(=CC=C3)C(F)F)F)C4(CC4)C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of BAY-293: A Potent Inhibitor of the SOS1-KRAS Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS proteins, pivotal signaling nodes that are frequently mutated in human cancers. The development of small molecule inhibitors targeting the SOS1-KRAS protein-protein interaction represents a promising therapeutic strategy for treating RAS-driven malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of BAY-293 (also known as compound 23), a potent and selective SOS1 inhibitor. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and development in this area.
Introduction: Targeting the SOS1-KRAS Axis
The RAS family of small GTPases (KRAS, HRAS, and NRAS) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This transition is catalyzed by GEFs, with SOS1 being a primary activator of KRAS. In its active state, RAS engages downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, to drive cellular proliferation, survival, and differentiation.[1] Oncogenic mutations in RAS impair its intrinsic GTPase activity, leading to a constitutively active state and uncontrolled downstream signaling, a hallmark of many cancers.[2]
Direct inhibition of mutant KRAS has proven challenging. An alternative and compelling strategy is to prevent its activation by targeting the interaction with SOS1. This approach is attractive as it is applicable to various KRAS mutant forms and may also be effective in tumors where wild-type KRAS is hyperactivated. BAY-293 emerged from a drug discovery campaign aimed at identifying small molecules that disrupt the SOS1-KRAS interaction.
Discovery of BAY-293
The discovery of BAY-293 was the result of a dual approach combining high-throughput screening (HTS) and fragment-based screening. The HTS campaign utilized a miniaturized enzymatic assay to quantify the SOS1-mediated loading of a fluorescently labeled GTP analog onto KRASG12C. This led to the identification of initial hits with a quinazoline core structure.
Structure-activity relationship (SAR) studies revealed the importance of a methoxy substitution at the 6-position of the quinazoline core for inhibitory activity. Further optimization of the substituents on the quinazoline scaffold, guided by structural biology, ultimately led to the identification of BAY-293 as a potent inhibitor of the SOS1-KRAS interaction.
Synthesis of BAY-293
A potential synthetic approach is outlined below:
Step 1: Synthesis of the 4-chloro-6,7-dimethoxy-2-methylquinazoline intermediate. This can be achieved through a multi-step process starting from 3,4-dimethoxyaniline. The aniline is first acylated, followed by cyclization to form the quinazolinone ring. Chlorination of the 4-position of the quinazolinone would then yield the desired 4-chloro intermediate.
Step 2: Synthesis of the (R)-1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethan-1-amine side chain. This complex side chain would likely be prepared in a separate multi-step synthesis.
Step 3: Nucleophilic aromatic substitution. The final step would involve the coupling of the 4-chloro-6,7-dimethoxy-2-methylquinazoline with the synthesized side-chain amine via a nucleophilic aromatic substitution reaction to yield BAY-293.
Mechanism of Action
BAY-293 functions by directly binding to a pocket on the catalytic domain of SOS1, thereby sterically hindering its interaction with KRAS. This prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, effectively locking KRAS in its inactive state. By inhibiting the formation of the active KRAS-GTP complex, BAY-293 blocks downstream signaling through the MAPK and PI3K-AKT pathways, leading to reduced cell proliferation and survival in KRAS-dependent cancer cells.[3]
The signaling pathway affected by BAY-293 is illustrated in the following diagram:
Caption: Mechanism of action of BAY-293 in the RAS/MAPK signaling pathway.
Quantitative Data
The potency and cellular activity of BAY-293 have been characterized in various assays. A summary of the key quantitative data is presented in the tables below.
Table 1: Biochemical Activity of BAY-293
| Assay | Target | IC50 (nM) | Reference |
| KRAS-SOS1 Interaction (HTRF) | SOS1 | 21 |
Table 2: Cellular Activity of BAY-293
| Cell Line | KRAS Status | Assay | IC50 (nM) | Reference |
| K-562 | Wild-type | Antiproliferation | 1090 | |
| MOLM-13 | Wild-type | Antiproliferation | 995 | [3] |
| NCI-H358 | G12C | Antiproliferation | 3480 | [3] |
| Calu-1 | G12C | Antiproliferation | 3190 | [3] |
| BxPC3 | Wild-type | Antiproliferation | 2070 | [4] |
| MIA PaCa-2 | G12C | Antiproliferation | 2900 | [4] |
| AsPC-1 | G12D | Antiproliferation | 3160 | [4] |
| K-562 | Wild-type | pERK Inhibition | Submicromolar | [3] |
| NCI-H358 | G12C | pERK Inhibition | ~50% reduction |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize BAY-293 are provided below.
KRAS-SOS1 Interaction Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantifies the ability of a compound to disrupt the interaction between KRAS and SOS1.
-
Materials:
-
Tagged recombinant human KRAS (e.g., GST-tagged) and SOS1 (e.g., His-tagged) proteins.
-
HTRF donor (e.g., anti-GST antibody labeled with Europium cryptate) and acceptor (e.g., anti-His antibody labeled with XL665) reagents.
-
GTPγS (a non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
384-well low-volume white microplates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of BAY-293 in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add a pre-mixed solution of KRAS protein and GTPγS to all wells.
-
Add the SOS1 protein to all wells.
-
Add the HTRF donor and acceptor antibody mixture to all wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the compound concentration to determine the IC50 value.
-
The workflow for the HTRF assay is depicted below:
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
The Function of Sos1-IN-10: A Technical Guide to a Potent SOS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Sos1-IN-10, a potent small-molecule inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a critical guanine nucleotide exchange factor (GEF) that activates KRAS, a central node in cellular signaling pathways frequently mutated in human cancers. Dysregulation of the SOS1-KRAS interaction is a key driver of tumorigenesis, making SOS1 an attractive therapeutic target. This document details the function and mechanism of action of this compound, presents comparative quantitative data for various SOS1 inhibitors, provides detailed experimental protocols for the characterization of such inhibitors, and visualizes the underlying signaling pathways.
Introduction to SOS1 Function
Son of Sevenless 1 (SOS1) is a ubiquitously expressed protein that plays a pivotal role in the activation of RAS GTPases, particularly KRAS. In its inactive state, KRAS is bound to guanosine diphosphate (GDP). SOS1 facilitates the exchange of GDP for guanosine triphosphate (GTP), a process that switches KRAS to its active conformation.[1] Activated, GTP-bound KRAS then engages with a multitude of downstream effector proteins, triggering signaling cascades that regulate fundamental cellular processes, including proliferation, differentiation, survival, and migration.[2]
The most prominent of these cascades is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.[3] Constitutive activation of this pathway, often driven by mutations in KRAS that lock it in a GTP-bound state, is a hallmark of many aggressive cancers, including those of the lung, colon, and pancreas.[4] SOS1 itself is a multi-domain protein, and its GEF activity is tightly regulated.[5] In cancers with wild-type or mutant KRAS, the activity of SOS1 is crucial for maintaining a high population of activated KRAS, thus sustaining oncogenic signaling.[6] Therefore, inhibiting the interaction between SOS1 and KRAS presents a compelling therapeutic strategy to attenuate the activity of this critical cancer driver.
This compound: A Potent Inhibitor of the SOS1-KRAS Interaction
This compound is a potent inhibitor of the Son of Sevenless 1 protein.[7][8][9] Its primary mechanism of action is the disruption of the protein-protein interaction between SOS1 and KRAS.[7][8][9] Specifically, this compound has been shown to be a potent inhibitor of the interaction between SOS1 and the KRAS G12C mutant, with a reported half-maximal inhibitory concentration (IC50) of 13 nM.[7][8][9] By preventing this interaction, this compound blocks the SOS1-mediated exchange of GDP for GTP on KRAS, thereby reducing the pool of active, GTP-bound KRAS and suppressing downstream oncogenic signaling through the MAPK pathway.
The development of this compound and other SOS1 inhibitors is part of a broader strategy to target KRAS-driven cancers, which have historically been challenging to treat with targeted therapies. These inhibitors offer a novel approach by targeting a key upstream activator of KRAS, a strategy that could be effective across various KRAS mutant backgrounds.
Quantitative Data for SOS1 Inhibitors
The following tables summarize key quantitative data for this compound and other notable SOS1 inhibitors, providing a comparative overview of their potency in various assays.
| Inhibitor | Target/Assay | IC50 (nM) | Reference |
| This compound | KRAS G12C-SOS1 Interaction | 13 | [7][8][9] |
| BI-3406 | KRAS-SOS1 Interaction | 6 | [6] |
| BI-3406 | pERK formation (NCI-H358 cells) | 4 | [10] |
| BI-3406 | Cell Proliferation (NCI-H358 cells) | 24 | [10] |
| BI-3406 | pERK formation (DLD-1 cells) | 24 | [10] |
| BI-3406 | Cell Proliferation (DLD-1 cells) | 36 | [10] |
| BAY-293 | KRAS-SOS1 Interaction | 21 | [1][11][12][13] |
| BAY-293 | RAS activation (HeLa cells) | 410 | |
| BAY-293 | pERK inhibition (K-562 cells) | 180 | |
| BAY-293 | Cell Proliferation (K-562 cells) | 1090 | [1][11] |
| BAY-293 | Cell Proliferation (MOLM-13 cells) | 995 | [1][11] |
| BAY-293 | Cell Proliferation (NCI-H358 cells) | 3480 | [1][11] |
| BAY-293 | Cell Proliferation (Calu-1 cells) | 3190 | [1][11] |
| MRTX0902 | SOS1:KRAS Interaction | 13.8 (WT), 16.6 (G12D), 24.1 (G12V), 30.7 (G12C) | |
| MRTX0902 | SOS1-mediated GTP exchange | 15 | |
| MRTX0902 | pERK inhibition (MKN1 cells) | 39.6 | |
| SOS1-IN-2 | SOS1 Inhibition | 5 | [7] |
| SOS1-IN-3 | SOS1 Inhibition | 5 | [7] |
| SOS1-IN-4 | KRAS G12C-SOS1 Interaction | 56 | |
| SOS1-IN-7 | SOS1-G12D Interaction | 20 | [7] |
| SOS1-IN-7 | SOS1-G12V Interaction | 67 | [7] |
| SOS1-IN-8 | SOS1-G12D Interaction | 11.6 | [7] |
| SOS1-IN-8 | SOS1-G12V Interaction | 40.7 | [7] |
| SOS1-IN-13 | SOS1 Inhibition | 6.5 | [7] |
| SOS1-IN-13 | pERK inhibition | 327 | [7] |
| SOS1-IN-14 | SOS1 Inhibition | 3.9 | [7] |
| SOS1-IN-16 | SOS1 Inhibition | 7.2 | |
| SOS1-IN-18 | SOS1-KRAS G12C Interaction | 3.4 | [7] |
| SOS1-IN-18 | pERK inhibition (H358 cells) | 31 | [7] |
| SOS1-IN-18 | Cell Proliferation (H358 cells) | 5 | [7] |
| SOS1-IN-19 | SOS1 Inhibition | 165.2 | [7] |
| SOS1-IN-20 | KRAS G12C-SOS1 Interaction | 5.11 | [2][7] |
| SOS1-IN-20 | pERK inhibition (PC-9 cells) | 253 | [2][7] |
| SOS1-IN-21 | SOS1 Inhibition | 15 |
| Inhibitor | Binding Affinity (Kd) | Target | Reference |
| SOS1-IN-18 | 2.6 nM | SOS1 | [7] |
| BAY-293 | 36 nM | SOS1 | [5] |
Signaling Pathways and Mechanism of Action
The diagram below illustrates the central role of SOS1 in the activation of the KRAS-MAPK signaling pathway and the mechanism by which this compound exerts its inhibitory effect.
Figure 1: The SOS1-KRAS-MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other SOS1 inhibitors.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the inhibitory effect of a compound on the protein-protein interaction between SOS1 and KRAS.
Principle: The assay utilizes HTRF technology, which is based on Förster Resonance Energy Transfer (FRET) between a donor (Terbium cryptate) and an acceptor (XL665) fluorophore. Tagged recombinant SOS1 and KRAS proteins are used. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a high HTRF signal. An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.[7][11]
Materials:
-
Low-volume 384-well white plates
-
Tagged human recombinant SOS1 protein (e.g., His-tagged)
-
Tagged human recombinant KRAS protein (e.g., GST-tagged)
-
Anti-tag antibody labeled with Terbium cryptate (donor)
-
Anti-tag antibody labeled with XL665 (acceptor)
-
GTP solution
-
Assay buffer
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
HTRF-compatible plate reader
Procedure:
-
Dispense 2 µL of test compound or DMSO (vehicle control) into the wells of the 384-well plate.
-
Prepare a mix of GTP and Tag1-KRAS protein in assay buffer.
-
Add the GTP-KRAS mix to the wells containing the compounds.
-
Add the Tag2-SOS1 protein to the wells.
-
Prepare a premix of the HTRF detection reagents (anti-Tag2-Terbium and anti-Tag1-XL665) in assay buffer.
-
Dispense the HTRF detection reagent mix into all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the compound concentration to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK, a downstream effector in the MAPK pathway, to assess the cellular activity of a SOS1 inhibitor.
Principle: Cancer cells are treated with the inhibitor, and the level of phosphorylated ERK (pERK) is measured by Western blot using an antibody specific to the phosphorylated form of ERK. A decrease in pERK levels indicates inhibition of the upstream SOS1-KRAS-MAPK signaling cascade.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358, DLD-1)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SOS1 inhibitor or DMSO for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of pERK.
Cell Proliferation/Viability Assay (CellTiter-Glo®)
This assay determines the effect of the SOS1 inhibitor on the proliferation and viability of cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[6][12][13]
Materials:
-
KRAS-mutant cancer cell line
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
CellTiter-Glo® Reagent
-
Test compound (e.g., this compound)
-
Luminometer plate reader
Procedure:
-
Seed cells at an appropriate density in opaque-walled multi-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the IC50 value.
Conclusion
This compound is a potent and specific inhibitor of the SOS1-KRAS interaction, representing a promising avenue for the development of targeted therapies for KRAS-driven cancers. Its ability to effectively block the activation of KRAS and subsequent downstream signaling highlights the therapeutic potential of targeting this critical node in oncogenic pathways. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other SOS1 inhibitors, facilitating further research and development in this important area of oncology. The continued investigation of SOS1 inhibitors, both as monotherapies and in combination with other targeted agents, holds significant promise for improving outcomes for patients with KRAS-mutant tumors.
References
- 1. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 3. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 5. HTRF KRAS WT / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 6. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 7. OUH - Protocols [ous-research.no]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. CellTiter-Glo® cell viability assay [bio-protocol.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
Sos1-IN-10: A Potent Guanine Nucleotide Exchange Factor Inhibitor for Targeting KRAS-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Son of Sevenless 1 (SOS1) protein is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS GTPases, particularly KRAS. By facilitating the exchange of GDP for GTP on RAS, SOS1 triggers downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell proliferation, differentiation, and survival. Dysregulation of the RAS/MAPK pathway, often driven by mutations in KRAS, is a hallmark of numerous human cancers. Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy to indirectly target oncogenic KRAS. Sos1-IN-10 is a potent, small-molecule inhibitor of SOS1 that disrupts the protein-protein interaction between SOS1 and KRAS, thereby preventing RAS activation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound and other notable SOS1 inhibitors is summarized below. This data is crucial for comparing the potency and selectivity of these compounds in biochemical and cellular contexts.
| Compound | Target Interaction | IC50 (nM) | Assay Type | Reference |
| This compound | KRAS G12C-SOS1 | 13 | Biochemical | [1] |
| BAY-293 | KRAS-SOS1 | 21 | Biochemical | [2][3] |
| MRTX0902 | SOS1-KRAS WT | 13.8 | HTRF PPI | [4] |
| SOS1-KRAS G12C | 30.7 | HTRF PPI | [4] | |
| SOS1-KRAS G12D | 16.6 | HTRF PPI | [4] | |
| SOS1-KRAS G12V | 24.1 | HTRF PPI | [4] | |
| SOS1 GEF Activity | 15 | HTRF GEF Assay | [4] | |
| MKN1 cells (pERK) | 30 | Cellular | [5] | |
| BI-3406 | SOS1-KRAS G12C | 8.3 | HTRF PPI | [6] |
Note: IC50 values can vary depending on the specific assay conditions and reagents used. The data presented here is for comparative purposes.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. revvity.com [revvity.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to Sos1 Inhibition for KRAS-Mutant Cancer Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival through downstream signaling cascades like the MAPK pathway. For decades, direct inhibition of mutant KRAS was considered an insurmountable challenge.
A promising therapeutic strategy that has emerged is the indirect targeting of KRAS by inhibiting its essential regulators. Son of Sevenless Homolog 1 (Sos1) is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS by promoting the exchange of GDP for GTP.[1] In both wild-type and mutant KRAS contexts, Sos1 plays a critical role in maintaining the active KRAS-GTP pool.[2][3] Therefore, inhibiting the Sos1-KRAS interaction presents a compelling approach to suppress oncogenic KRAS signaling.
Small molecule inhibitors designed to block this interaction, such as Sos1-IN-10, represent a novel class of anticancer agents. This technical guide provides a comprehensive overview of the core principles, methodologies, and data related to the use of potent Sos1 inhibitors in KRAS-mutant cancer research.
Core Mechanism of Action: Disrupting the KRAS Activation Cycle
Sos1 activates KRAS at the plasma membrane. This process is initiated by upstream signals, often from receptor tyrosine kinases (RTKs), which recruit a Grb2-Sos1 complex. Sos1 then engages with inactive, GDP-bound KRAS. It possesses two distinct RAS binding sites: a catalytic site that promotes nucleotide exchange and an allosteric site where GTP-bound RAS can bind to enhance Sos1's GEF activity.[4]
Sos1 inhibitors like this compound are designed to bind to a hydrophobic pocket on the Cdc25 domain of Sos1, physically preventing its interaction with KRAS.[2] This blockade halts the reloading of KRAS with GTP, leading to an accumulation of the inactive KRAS-GDP form and subsequent downregulation of the entire RAS-RAF-MEK-ERK signaling pathway.[5][6]
Quantitative Data on Sos1 Inhibitors
The efficacy of Sos1 inhibitors has been quantified through various biochemical and cell-based assays. The tables below summarize key performance metrics for this compound and the well-characterized analog BI-3406, providing a benchmark for researchers.
Table 1: Biochemical Potency of Sos1 Inhibitors
| Compound | Assay Type | Target Interaction | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound | Not Specified | KRAS G12C-Sos1 | 13 | [7] |
| BI-3406 | HTRF | SOS1::KRAS(G12C) | 8.3 | [8] |
| BAY-293 | Not Specified | KRAS-Sos1 | 21 |[5] |
Table 2: Cellular Activity of Sos1 Inhibitors in KRAS-Mutant Cell Lines
| Compound | Cell Line | KRAS Mutation | Assay | Endpoint | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|---|
| Sos1-IN-18 * | NCI-H358 | G12C | p-ERK Inhibition | Western Blot | 31 | [7] |
| Sos1-IN-18 * | NCI-H358 | G12C | Proliferation | Cell Viability | 5 | [7] |
| Sos1-IN-21 | NCI-H358 | G12C | Proliferation | Cell Viability | 16 | [7] |
| Sos1-IN-21 | MiaPaCa-2 | G12C | Proliferation | Cell Viability | 17 | [7] |
| BI-3406 | NCI-H358 | G12C | 3-D Proliferation | Spheroid Growth | <100 | [8] |
| BAY-293 | Calu-1 | G12C | p-ERK Inhibition | Western Blot | ~50% reduction at 1µM | [5] |
Note: Sos1-IN-18 is a close analog presented as a reference for cellular activity.
Table 3: In Vivo Antitumor Efficacy of Sos1 Inhibitors
| Compound | Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|---|
| BI-3406 | Pancreatic | MIA PaCa-2 (KRAS G12C) | 50 mg/kg, twice daily | Significant TGI vs. vehicle | [2] |
| BI-3406 | Colorectal | SW620 (KRAS G12V) | 50 mg/kg, twice daily | Significant TGI vs. vehicle | [2] |
| BI-3406 | NSCLC | A549 (KRAS G12S) | 50 mg/kg, twice daily | Significant TGI vs. vehicle |[2] |
Experimental Protocols and Workflow
A structured workflow is essential for evaluating novel Sos1 inhibitors. The process typically moves from initial biochemical validation to cellular characterization and finally to in vivo efficacy studies.
Biochemical Assay: HTRF for Sos1-KRAS Interaction
This assay quantitatively measures the disruption of the protein-protein interaction (PPI) between Sos1 and KRAS.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) relies on FRET between a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665) fluorophore.
-
Methodology:
-
Recombinant human Sos1 and KRAS(G12C) proteins are tagged with the donor and acceptor, respectively.[8]
-
When Sos1 and KRAS interact, the fluorophores are brought into proximity, generating a FRET signal upon excitation.
-
A test compound (e.g., this compound) is titrated into the reaction.
-
If the compound disrupts the Sos1-KRAS interaction, the FRET signal decreases in a concentration-dependent manner.
-
The IC₅₀ value is calculated from the resulting dose-response curve.
-
Cellular Assay: Western Blot for p-ERK Inhibition
This assay confirms that target engagement in cells leads to the intended downstream signaling effect.
-
Principle: Measures the levels of phosphorylated (active) ERK relative to total ERK protein.
-
Methodology:
-
Seed KRAS-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in culture plates.
-
Treat cells with a dose range of the Sos1 inhibitor for a specified time (e.g., 2-6 hours).
-
Lyse the cells to extract total protein.
-
Separate proteins by molecular weight using SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phospho-ERK (p-ERK) and total ERK. A loading control (e.g., β-actin) is also used.
-
Apply secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize bands using chemiluminescence.
-
Quantify band intensity to determine the reduction in p-ERK levels relative to total ERK and the vehicle control.
-
In Vivo Assay: Xenograft Tumor Models
This assay evaluates the antitumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted in immunocompromised mice, and tumor growth is monitored following drug treatment.
-
Methodology:
-
Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 5-10 million cells) into the flank of nude mice.[9]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, Sos1 inhibitor).
-
Administer the compound via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[2]
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal body weight as a measure of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage compared to the vehicle group.
-
For pharmacodynamic studies, a satellite group of mice can be euthanized at specific time points post-dose (e.g., 6 hours) to collect tumor tissue for p-ERK analysis.[2]
-
Synergistic Combinations: Overcoming Adaptive Resistance
While Sos1 inhibitors show promise as monotherapies, their true potential may lie in combination strategies. A key challenge with targeted therapies is adaptive resistance, where the cancer cell rewires its signaling to bypass the drug's effect.
In the context of KRAS G12C specific inhibitors (e.g., adagrasib, sotorasib), treatment leads to an accumulation of the inactive KRAS G12C-GDP state. However, this can trigger a feedback mechanism that reactivates upstream signaling through RTKs, leading to increased Sos1 activity.[10] This reactivated Sos1 can then promote nucleotide exchange on both remaining mutant KRAS and wild-type RAS isoforms, dampening the inhibitor's overall effect.
Combining a KRAS G12C inhibitor with a Sos1 inhibitor provides a powerful "vertical" blockade of the pathway. The KRAS G12C inhibitor traps the mutant protein in its inactive state, while the Sos1 inhibitor prevents the feedback-driven reactivation, leading to a more profound and durable suppression of MAPK signaling.[10][11]
References
- 1. SOS1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Unique dependence on Sos1 in KrasG12D-induced leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Technical Guide on the Efficacy of Sos1-IN-10
This technical guide provides an in-depth overview of the preliminary efficacy of Sos1-IN-10, a potent inhibitor of Son of Sevenless 1 (SOS1). The content herein is intended for researchers, scientists, and drug development professionals, offering a summary of its mechanism of action, experimental data, and relevant protocols.
Core Concepts in SOS1 Inhibition
Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins by facilitating the exchange of GDP for GTP.[1] This activation is a key step in the RAS/MAPK signaling pathway, which governs essential cellular processes including proliferation, differentiation, and survival.[2] Mutations in the RAS pathway are prevalent in many cancers, making its components, including SOS1, attractive therapeutic targets.[3] Inhibiting SOS1 prevents the reloading of RAS with GTP, thereby attenuating downstream signaling and exhibiting anti-proliferative effects.[3]
This compound: A Potent SOS1 Inhibitor
This compound has been identified as a potent inhibitor of SOS1. Preclinical data indicates its effectiveness in disrupting the SOS1-KRAS interaction.
Table 1: In Vitro Efficacy of this compound and Other SOS1 Inhibitors
| Compound | Target/Assay | IC50 | Reference |
| This compound | KRAS G12C-SOS1 interaction | 13 nM | [4] |
| BI-3406 | KRAS G12C/SOS1 PPI assay | 31 nM | [5] |
| MRTX0902 | SOS1:KRAS wild-type complex | 13.8 nM | [6] |
| MRTX0902 | SOS1:KRAS G12D complex | 16.6 nM | [6] |
| MRTX0902 | SOS1:KRAS G12V complex | 24.1 nM | [6] |
| MRTX0902 | SOS1:KRAS G12C complex | 30.7 nM | [6] |
| BAY-293 | KRAS–SOS1 interaction | 21 nM | [3] |
| SOS1-IN-3 | SOS1 | 5 nM | [4] |
| SOS1-IN-4 | KRAS-C12C/SOS1 interaction | 56 nM | [4] |
| SOS1-IN-17 | SOS1-KRASG12C interaction | 5.1 nM | [4] |
| SOS1-IN-18 | SOS1-KRAS G12C interaction | 3.4 nM | [4] |
| SOS1-IN-19 | SOS1 | 165.2 nM | [4] |
| SOS1-IN-21 | SOS1 | 15 nM | [4] |
Synergistic Efficacy with KRAS G12C Inhibitors
A key finding in preliminary studies is the synergistic effect of SOS1 inhibitors when combined with KRAS G12C inhibitors (G12Ci).[7][8] This is particularly relevant for overcoming both intrinsic and acquired resistance to G12Ci monotherapy in cancers like lung adenocarcinoma.[7][9] The combination of a SOS1 inhibitor with a G12Ci, such as sotorasib or adagrasib, enhances the potency of the G12Ci and can re-sensitize drug-tolerant cells.[7] The efficacy of this combination can be influenced by the relative expression levels of SOS1 and its isoform SOS2.[7][8]
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) Assay
This assay is utilized to measure the inhibitory effect of compounds on the interaction between KRAS G12C and SOS1.
Methodology:
-
Reagents: Recombinant KRAS G12C and SOS1 proteins, HTRF donor and acceptor reagents, assay buffer. BI-3406 can be used as a positive control.[5]
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a microplate, incubate the KRAS G12C and SOS1 proteins with the test compound for a specified period to allow for binding.
-
Add the HTRF donor and acceptor reagents.
-
After another incubation period, measure the HTRF signal using a plate reader.
-
-
Data Analysis: The inhibition of the KRAS G12C-SOS1 interaction is calculated based on the reduction in the HTRF signal. The IC50 value is determined by fitting the dose-response data to a suitable model.[5]
Cellular Viability (3D Spheroid) Assay
This assay assesses the anti-proliferative activity of SOS1 inhibitors in a three-dimensional cell culture model, which more closely mimics the in vivo tumor environment.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H358) in ultra-low attachment round-bottomed plates to allow for spheroid formation.[7][8]
-
Drug Treatment: After 24-48 hours, treat the spheroids with a matrix of increasing concentrations of the SOS1 inhibitor alone and in combination with a G12C inhibitor.[7]
-
Incubation: Incubate the cells for a period of 7 days.[10]
-
Viability Assessment: Determine cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of metabolically active cells.[11]
-
Data Analysis: Analyze the dose-response curves to determine IC50 values. For combination studies, synergy can be calculated using models such as the Bliss Independence model.[7]
Western Blotting for Phospho-ERK
This method is used to determine the effect of SOS1 inhibition on the downstream signaling of the RAS/MAPK pathway by measuring the phosphorylation of ERK.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells (e.g., H358) with the SOS1 inhibitor for the desired time points. Lyse the cells to extract total protein.[4]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against phospho-ERK (pERK) and total ERK.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities.[12] The level of pERK is normalized to total ERK.
Visualizations
Signaling Pathway Diagram
Caption: The SOS1-mediated RAS activation pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A representative workflow for evaluating the efficacy of a SOS1 inhibitor like this compound.
References
- 1. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ability of Sos1 to Oligomerize the Adaptor Protein LAT Is Separable from its Guanine Nucleotide Exchange Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Target Specificity and Selectivity of the SOS1 Inhibitor BI-3406
This guide provides a detailed overview of the target specificity and selectivity of BI-3406, a potent and selective small-molecule inhibitor of the Son of Sevenless 1 (SOS1) protein. BI-3406 functions by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing the SOS1-mediated nucleotide exchange on RAS proteins and inhibiting downstream signaling. This document is intended for researchers, scientists, and drug development professionals working on RAS-driven cancers.
Introduction to SOS1 and BI-3406
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[1][2][3] By catalyzing the exchange of GDP for GTP on RAS, SOS1 switches RAS to its active, signal-transducing state.[1] This process is a key step in the MAPK signaling cascade, which is frequently hyperactivated in human cancers due to mutations in genes such as KRAS.[1][4]
BI-3406 is an orally bioavailable small molecule that binds to the catalytic domain of SOS1, sterically hindering its interaction with RAS-GDP.[1][5] This inhibition of the SOS1::KRAS interaction prevents the formation of active, GTP-loaded RAS, leading to the suppression of MAPK pathway signaling and reduced proliferation of KRAS-dependent cancer cells.[1][6][7]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of SOS1 in the RAS activation cycle and the mechanism by which BI-3406 inhibits this process.
Caption: SOS1-mediated RAS activation pathway and inhibition by BI-3406.
Quantitative Data on Target Specificity and Selectivity
The following tables summarize the quantitative data for BI-3406, demonstrating its high potency for SOS1 and its selectivity against the closely related SOS2 and a broader kinase panel.
Table 1: Biochemical Potency of BI-3406
| Target | Assay Type | IC50 (nM) | Reference(s) |
| SOS1::KRAS (pan-mutant) | Protein-Protein Interaction | 5 | [6] |
| SOS1::KRAS | Protein-Protein Interaction | 6 | [7] |
| SOS1::KRAS G12C | AlphaScreen | ~5 | [1] |
| SOS1::KRAS G12D | AlphaScreen | ~5 | [1] |
| Binding Affinity | Kd (nM) | ||
| SOS1 | Surface Plasmon Resonance (SPR) | 9.7 | [8] |
Table 2: Cellular Activity of BI-3406
| Cell Line | KRAS Status | Assay Type | IC50 (nM) | Reference(s) |
| NCI-H358 | G12C | pERK Inhibition | 4 | [9] |
| DLD-1 | G13D | pERK Inhibition | 24 | [5] |
| NCI-H358 | G12C | 3D Proliferation | 24 | [9] |
| DLD-1 | G13D | 3D Proliferation | 36 | [5] |
| MIA PaCa-2 | G12C | RAS-GTP Levels | 231 | [1] |
| A549 | G12S | RAS-GTP Levels | 83 | [1] |
| H520 | Wild-Type | 3D Proliferation | >10,000 | [5] |
Table 3: Selectivity Profile of BI-3406
| Off-Target | Assay Type | IC50 (µM) | Comments | Reference(s) |
| SOS2 | Protein-Protein Interaction | >10 | Demonstrates high selectivity over SOS2 paralog. | [5] |
| Kinase Panel (368 kinases) | Enzymatic Assay | - | No off-target hits at 5 µM. | [5] |
| Other Panel (44 targets) | Various Assays | - | 10 hits at 10 µM (e.g., alpha A1 antagonism IC50 = 6 µM). | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the specificity and selectivity of BI-3406 are provided below.
Biochemical SOS1::KRAS Interaction Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between recombinant SOS1 and KRAS proteins.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the interaction. One protein (e.g., GST-tagged KRAS) is captured on Glutathione Donor beads, and the other (e.g., His-tagged SOS1) is captured on Nickel Chelate Acceptor beads. When the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. An inhibitor of the interaction will prevent bead proximity and reduce the signal.
Materials:
-
Recombinant His-tagged SOS1 (catalytic domain)
-
Recombinant GST-tagged KRAS (GDP-loaded)
-
GTP
-
AlphaLISA Nickel Chelate Acceptor beads
-
AlphaLISA Glutathione Donor beads
-
Assay Buffer (e.g., 1x AlphaLISA PPI buffer)
-
BI-3406 (or test compound) serially diluted in DMSO
-
384-well shallow well AlphaPlate
Procedure:
-
Reagent Preparation:
-
Prepare a 5X working solution of His-SOS1 in assay buffer.
-
Prepare a 10X working solution of GST-KRAS and a 10X working solution of GTP. Combine them 1:1 to create a 5X KRAS/GTP mix.
-
Prepare serial dilutions of BI-3406 in DMSO, then dilute into assay buffer to create 10X final concentrations.
-
-
Assay Reaction:
-
To each well of a 384-well plate, add 2 µL of 10X BI-3406 dilution (or DMSO for control).
-
Add 2 µL of the 5X His-SOS1 solution to all wells.
-
Add 2 µL of the 5X GST-KRAS/GTP mixture to initiate the nucleotide exchange and binding.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare a 1:1 mixture of Acceptor and Donor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission detection at 520-620 nm.
-
-
Data Analysis:
-
Normalize the data to high (DMSO vehicle) and low (no protein interaction) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)
This assay measures the ability of BI-3406 to inhibit MAPK pathway signaling within cancer cells by quantifying the levels of phosphorylated ERK, a key downstream effector.
Principle: Cancer cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated ERK (pERK) and total ERK. The signal from the pERK antibody is normalized to the total ERK signal to determine the extent of pathway inhibition.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358, DLD-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BI-3406
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (e.g., Cell Signaling Technology #4370), Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology #4695)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treat the cells with a dose-response range of BI-3406 (e.g., 0-10 µM) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size, then transfer the proteins to a membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities for pERK and total ERK.
-
Calculate the ratio of pERK to total ERK for each treatment and normalize to the vehicle control to determine the percent inhibition. Plot the results to calculate the IC50.
-
3D Spheroid Cell Proliferation Assay
This assay assesses the anti-proliferative effect of BI-3406 in a more physiologically relevant three-dimensional cell culture model.
Principle: Cancer cells are grown in ultra-low attachment plates, where they self-aggregate to form spheroids. These spheroids are then treated with the inhibitor over several days. Cell viability is measured at the end of the treatment period using a luminescent ATP-based assay (e.g., CellTiter-Glo 3D), where the signal is proportional to the number of viable cells.
Materials:
-
KRAS-mutant cancer cell line (e.g., NCI-H358)
-
Ultra-low attachment 96-well round-bottom plates
-
Cell culture medium
-
BI-3406
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer-equipped plate reader
Procedure:
-
Spheroid Formation:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a specific number of cells (e.g., 1,000-5,000 cells/well, needs optimization for each cell line) in 100 µL of medium into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to facilitate cell aggregation.
-
Incubate for 3-4 days to allow for spheroid formation.
-
-
Compound Treatment:
-
Prepare a dose-response range of BI-3406 in the cell culture medium.
-
Carefully remove a portion of the old medium from the wells and add the medium containing the compound.
-
Incubate the spheroids with the compound for an extended period (e.g., 4-7 days), refreshing the medium with the compound every 2-3 days if necessary.
-
-
Viability Measurement:
-
On the final day, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo 3D reagent equal to the volume of media in the well (e.g., 100 µL).
-
Mix the contents by placing the plate on an orbital shaker for 20-30 minutes to ensure cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of a selective SOS1 inhibitor like BI-3406.
Caption: General workflow for SOS1 inhibitor characterization.
Conclusion
BI-3406 is a highly potent and selective inhibitor of the SOS1::KRAS protein-protein interaction. Biochemical assays demonstrate its single-digit nanomolar potency against SOS1, with excellent selectivity over its paralog SOS2 and a broad panel of kinases. In cellular contexts, BI-3406 effectively inhibits RAS-GTP loading and downstream MAPK pathway signaling, leading to potent anti-proliferative effects in KRAS-mutant cancer cell lines, particularly in 3D culture models. The comprehensive characterization of BI-3406 validates SOS1 as a tractable therapeutic target for KRAS-driven cancers and establishes this compound as a critical tool for further research in this field.
References
- 1. Video: Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 5. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
The Role of Sos1-IN-10 in the Inhibition of Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sos1-IN-10 is a potent and specific inhibitor of the Son of sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) for RAS proteins. By disrupting the interaction between SOS1 and KRAS, particularly the G12C mutant, this compound effectively impedes the activation of the RAS/MAPK signaling cascade, a pathway central to cell proliferation, differentiation, and survival. This targeted mechanism of action has demonstrated significant antiproliferative effects in cancer cells harboring KRAS mutations, highlighting the therapeutic potential of SOS1 inhibition. This technical guide provides an in-depth analysis of this compound, including its mechanism of action, its effects on cell proliferation with supporting quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to SOS1 and its Role in Cell Signaling
The Son of sevenless homolog 1 (SOS1) protein is a key regulator of the RAS subfamily of small GTPases.[1] It functions as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on RAS proteins, thereby converting them from an inactive to an active state.[1] This activation is a critical step in the RAS/MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which governs a multitude of cellular processes including proliferation, growth, and survival.[2] Dysregulation of the RAS/MAPK pathway, often through mutations in genes like KRAS, is a hallmark of many human cancers, leading to uncontrolled cell proliferation.[3]
This compound: A Potent Inhibitor of the SOS1-KRAS Interaction
This compound has been identified as a potent inhibitor of the interaction between SOS1 and the KRAS G12C mutant, with a reported half-maximal inhibitory concentration (IC50) of 13 nM.[4] This inhibitory action is crucial as the KRAS G12C mutation is a common driver of oncogenesis. This compound is also referred to as compound 8 in patent WO2022017519A1.[4] By blocking the SOS1-KRAS interaction, this compound prevents the reloading of KRAS with GTP, thus keeping it in its inactive, GDP-bound state and effectively shutting down downstream signaling through the RAS/MAPK pathway.
The Impact of SOS1 Inhibition on Cancer Cell Proliferation
While specific antiproliferative IC50 values for this compound are not publicly available, the effects of other potent SOS1 inhibitors on various cancer cell lines provide a strong indication of its potential efficacy. These compounds, through the same mechanism of action, have demonstrated significant inhibition of cell proliferation in KRAS-mutant cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| SOS1-IN-18 | H358 | Non-Small Cell Lung Cancer | 5 |
| SOS1-IN-21 | NCI-H358 | Non-Small Cell Lung Cancer | 16 |
| Mia PaCa-2 | Pancreatic Cancer | 17 | |
| PROTAC SOS1 degrader-5 | NCI-H358 | Non-Small Cell Lung Cancer | 5 |
Table 1: Antiproliferative Activity of Potent SOS1 Inhibitors in KRAS-Mutant Cancer Cell Lines. Data sourced from MedChemExpress product pages.
The data presented in Table 1 clearly demonstrates that potent inhibition of SOS1 leads to a significant reduction in the proliferation of cancer cells known to be driven by KRAS mutations. The low nanomolar IC50 values underscore the dependency of these cell lines on a functional SOS1-RAS interaction for their continued growth.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of a compound on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., A427, H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
SOS1-KRAS G12C Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a method to measure the inhibitory effect of a compound on the protein-protein interaction between SOS1 and KRAS G12C.
Materials:
-
Recombinant human SOS1 protein
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
HTRF donor and acceptor antibodies specific for tags on the recombinant proteins (e.g., anti-GST-Europium cryptate and anti-His6-d2)
-
Assay buffer
-
This compound or other test compound
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Dispensing: Dispense the test compound at various concentrations into the wells of a 384-well plate.
-
Protein Incubation: Add a pre-incubated mixture of recombinant SOS1 and KRAS G12C proteins to the wells.
-
Antibody Addition: Add the HTRF donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for protein-protein interaction and antibody binding.
-
Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and determine the IC50 value of the compound by plotting the HTRF signal against the log of the compound concentration.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: SOS1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Workflow for a Typical Cell Proliferation (MTT) Assay.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by KRAS mutations. Its potent and specific inhibition of the SOS1-KRAS interaction effectively abrogates the aberrant signaling that leads to uncontrolled cell proliferation. The quantitative data from analogous potent SOS1 inhibitors, coupled with established experimental protocols, provide a solid foundation for further preclinical and clinical investigation of this compound. The continued exploration of SOS1 inhibitors, both as monotherapies and in combination with other targeted agents, holds significant promise for advancing cancer treatment.
References
Methodological & Application
Application Notes and Protocols for Sos1-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sos1-IN-10 is a potent small-molecule inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By binding to SOS1, this compound disrupts the interaction between SOS1 and KRAS, thereby preventing the exchange of GDP for GTP and inhibiting downstream signaling through the RAS/MAPK pathway. This inhibitory action makes this compound a valuable tool for studying RAS-driven cancers and a potential therapeutic agent. This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 13 nM for the KRAS G12C-SOS1 interaction.[1]
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, protein-protein interactions, and downstream signaling pathways.
Data Presentation
Quantitative Data for this compound and Comparative Inhibitors
| Compound | Target Interaction | IC50 (nM) | Cell Line (for pERK/proliferation) | pERK IC50 (nM) | Proliferation IC50 (nM) | Reference |
| This compound | KRAS G12C-SOS1 | 13 | Not Specified | Not Specified | Not Specified | [1] |
| Sos1-IN-18 | SOS1-KRAS G12C | 3.4 | H358 | 31 | 5 | [1] |
| BI-3406 | SOS1-KRAS | 31 (biochemical) | Not Specified | Not Specified | Not Specified | [2] |
| BAY-293 | KRAS-SOS1 | 21 | Not Specified | Not Specified | Not Specified |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of this compound in the RAS signaling pathway.
References
Application Notes and Protocols for Sos1 Inhibition in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target. This document provides detailed application notes and protocols for the use of Sos1 inhibitors in mouse models of cancer, with a primary focus on the well-characterized inhibitor BI-3406 , due to the extensive availability of in vivo data. While other Sos1 inhibitors, such as Sos1-IN-10 , have been identified, detailed in vivo administration and dosage information is less prevalent in publicly available literature.
Sos1 Signaling Pathway
The Ras-Raf-MEK-ERK signaling cascade is a central pathway in cellular proliferation. Sos1, activated by upstream receptor tyrosine kinases (RTKs), facilitates the exchange of GDP for GTP on RAS, leading to its activation and downstream signaling.
Caption: Sos1-mediated activation of the RAS/MAPK signaling pathway.
Quantitative Data Summary
The following table summarizes the dosages and administration routes for the Sos1 inhibitor BI-3406 in various mouse models as reported in the literature.
| Compound | Mouse Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |
| BI-3406 | MIA PaCa-2 Xenograft | Pancreatic Cancer | 12 or 50 mg/kg | Oral (p.o.) | Twice daily (bid) | [1] |
| BI-3406 | SW620 Xenograft | Colorectal Cancer | 50 mg/kg | Oral (p.o.) | Twice daily (bid) | [1] |
| BI-3406 | LoVo Xenograft | Colorectal Cancer | 50 mg/kg | Oral (p.o.) | Twice daily (bid) | [1] |
| BI-3406 | A549 Xenograft | Non-small cell lung cancer | 50 mg/kg | Oral (p.o.) | Twice daily (bid) | [1] |
| BI-3406 | KRASG12D LUAD Model | Lung Adenocarcinoma | 50 mg/kg | Oral gavage | Twice daily (bid) | [2][3] |
| BI-3406 | Healthy Naïve or SOS2KO Mice | Not applicable | 50 mg/kg | Oral gavage | Twice daily (bid) for 26 days | [2][3] |
Experimental Protocols
Protocol 1: Evaluation of BI-3406 Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a general workflow for assessing the efficacy of BI-3406 in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., MIA PaCa-2, SW620) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously inject 1 x 106 to 1 x 107 cells into the flank of immunocompromised mice (e.g., NSG or nude mice).
2. Tumor Growth Monitoring:
- Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
- Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
3. Formulation and Administration of BI-3406:
- Formulation Example: A common vehicle for oral administration is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) in water. The specific formulation may need to be optimized. One published formulation involves dissolving BI-3406 in DMSO, then diluting with PEG300, Tween80, and water[4].
- Administration: Administer BI-3406 or vehicle control via oral gavage at the desired dose (e.g., 50 mg/kg) and frequency (e.g., twice daily).
4. Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
5. Pharmacodynamic Analysis:
To assess target engagement, a satellite group of mice can be treated and tumors collected at specific time points after the last dose (e.g., 2, 6, 24 hours).
Analyze tumor lysates by Western blot for levels of p-ERK and other downstream effectors of the RAS pathway to confirm inhibition.
Caption: Experimental workflow for a xenograft efficacy study.
Protocol 2: Combination Therapy Studies
BI-3406 has shown synergistic effects when combined with other targeted therapies, such as MEK inhibitors or KRASG12C inhibitors.[1][2]
1. Study Design:
- Design the study to include the following groups:
- Vehicle control
- BI-3406 as a single agent
- Combination partner (e.g., MEK inhibitor) as a single agent
- BI-3406 in combination with the partner drug
2. Dosing and Administration:
- Determine the appropriate dose and schedule for both BI-3406 and the combination partner based on previous studies or dose-finding experiments.
- Administer the drugs according to the planned schedule. The timing of administration for each drug may be critical and should be considered (e.g., co-administration vs. staggered).
3. Efficacy and Toxicity Assessment:
- Monitor tumor growth and body weight as in the single-agent study.
- Pay close attention to any signs of increased toxicity in the combination group.
Other Sos1 Inhibitors
While BI-3406 is the most extensively studied Sos1 inhibitor in the public domain, other compounds have been identified.
-
BAY-293: A dual Sos1/RAS inhibitor that has been shown to enhance the sensitivity of some cancer cells to other treatments.[5]
Researchers interested in these or other novel Sos1 inhibitors will likely need to perform their own in vivo characterization, including formulation development, pharmacokinetic studies, and dose-finding efficacy and toxicity studies.
Conclusion
Targeting Sos1 is a promising strategy for the treatment of RAS-driven cancers. The Sos1 inhibitor BI-3406 has demonstrated significant antitumor activity in various mouse models, both as a single agent and in combination with other targeted therapies. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo studies with Sos1 inhibitors. It is crucial to carefully consider the specific mouse model, cancer type, and combination partners to optimize the experimental design and achieve meaningful results.
References
Application Notes and Protocols for In Vitro Characterization of Sos1-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal molecular switches in cellular signaling.[1][2] Sos1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream pathways, such as the RAS-RAF-MEK-ERK cascade, which are crucial for cell proliferation, differentiation, and survival.[1] Dysregulation of the RAS signaling pathway is a hallmark of many human cancers, making Sos1 an attractive therapeutic target. Sos1-IN-10 is a potent inhibitor of the Sos1-KRAS interaction, demonstrating an IC50 of 13 nM for the KRAS G12C-Sos1 interaction. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds.
Sos1 Signaling Pathway
The Sos1 protein is a key regulator within the RAS/MAPK signaling pathway, controlling essential cellular functions like proliferation, differentiation, migration, and apoptosis.[3][4] Sos1 activates the Ras protein, which in turn stimulates cell growth and division.[3][4] The activation of Ras by Sos1 is a critical step in signal transduction initiated by receptor tyrosine kinases (RTKs).[5] Upon growth factor binding, RTKs recruit a complex containing the adaptor protein Grb2 and Sos1 to the plasma membrane, where Sos1 can then catalyze nucleotide exchange on Ras.[5]
Caption: Sos1 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of various Sos1 inhibitors. This data is essential for comparing the potency and selectivity of new compounds like this compound.
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Reference |
| This compound | Not Specified | KRAS G12C-Sos1 | 13 | - | [6] |
| Sos1-IN-2 | Not Specified | Sos1 | 5 | - | [6] |
| Sos1-IN-3 | Not Specified | Sos1 | 5 | - | [6] |
| Sos1-IN-13 | Not Specified | Sos1 | 6.5 | - | [6] |
| Sos1-IN-14 | Not Specified | Sos1 | 3.9 | - | [6] |
| Sos1-IN-16 | Not Specified | Sos1 | 7.2 | - | [6] |
| Sos1-IN-18 | SOS1-KRAS G12C Interaction | Sos1 | 3.4 | 2.6 | [6] |
| BAY-293 | KRAS–SOS1 Interaction | KRAS–SOS1 | 21 | - | [1] |
| BI-3406 | SOS1::KRAS(G12C) Interaction | SOS1 | 8.3 | - | [7] |
| SIAIS562055 | HTRF (SOS1-KRAS G12C) | SOS1-KRAS G12C | 95.7 | 95.9 | [8] |
| SIAIS562055 | HTRF (SOS1-KRAS G12D) | SOS1-KRAS G12D | 134.5 | - | [8] |
Experimental Protocols
Detailed methodologies for three key in vitro assays are provided below. These protocols can be adapted to evaluate the inhibitory activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the Sos1-KRAS interaction.
Principle: A GST-tagged KRAS protein and a His-tagged Sos1 protein are used. A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a d2-labeled anti-His antibody acts as the FRET acceptor. When Sos1 and KRAS interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
Experimental Workflow:
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. revvity.com [revvity.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes: Sos1-IN-10 in Lung Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Sos1 inhibitors, with a focus on Sos1-IN-10 and the well-characterized compound BI-3406, in the context of lung adenocarcinoma research. Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, key regulators of cell proliferation and survival.[1] In many cancers, including lung adenocarcinoma, the RAS/MAPK pathway is hyperactivated due to mutations, leading to uncontrolled cell growth.[1][2][3] Sos1 inhibitors block the interaction between SOS1 and RAS, thereby preventing the activation of the downstream signaling cascade.[1] This document outlines the mechanism of action, synergistic effects with other targeted therapies, and detailed protocols for utilizing Sos1 inhibitors in a research setting.
Mechanism of Action in KRAS-Mutant Lung Adenocarcinoma
In lung adenocarcinoma, particularly those harboring KRAS mutations such as G12C, Sos1 plays a crucial role in maintaining the active, GTP-bound state of KRAS. KRAS G12C inhibitors (G12Cis) selectively bind to the inactive, GDP-bound form of the oncoprotein.[4] Sos1 inhibitors enhance the efficacy of G12Cis through a dual mechanism:
-
Increased Target Availability: By inhibiting SOS1's GEF activity, the equilibrium shifts towards the inactive KRAS-GDP state, thereby increasing the available target for G12C inhibitors.[4][5]
-
Suppression of Adaptive Resistance: Treatment with G12Cis can lead to a feedback reactivation of the upstream Receptor Tyrosine Kinase (RTK) signaling, which in turn activates wild-type RAS via SOS1, leading to adaptive resistance.[4][5][6] Sos1 inhibition blocks this feedback loop, preventing the reactivation of the ERK pathway and sustaining the therapeutic effect of the G12Ci.[5][6]
The effectiveness of Sos1 inhibition can be influenced by the expression levels of SOS2, a related GEF. In cells with high SOS2 expression, the synergistic effect of a Sos1 inhibitor with a G12Ci may be less pronounced.[4][5]
Signaling Pathway
The following diagram illustrates the role of Sos1 in the RAS/MAPK signaling cascade and the points of intervention for Sos1 and KRAS G12C inhibitors.
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sos1-IN-10 in Noonan Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noonan syndrome (NS) is a common genetic disorder characterized by a range of developmental abnormalities, including distinctive facial features, short stature, and congenital heart defects. It belongs to a group of related conditions known as RASopathies, which are caused by mutations in genes that regulate the RAS/mitogen-activated protein kinase (MAPK) signaling pathway. Gain-of-function mutations in the SOS1 gene, which encodes for the Son of Sevenless 1 protein, are the second most common cause of Noonan syndrome. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the activation of RAS, a key molecular switch in cellular signaling. The resulting hyperactivation of the RAS/MAPK pathway disrupts normal cellular growth, differentiation, and survival, leading to the clinical manifestations of Noonan syndrome.
Sos1-IN-10 is a potent and specific small molecule inhibitor that targets the interaction between SOS1 and KRAS. By preventing this interaction, this compound blocks the SOS1-mediated conversion of RAS-GDP (inactive) to RAS-GTP (active), thereby attenuating the downstream signaling cascade. This makes this compound a valuable research tool for studying the molecular mechanisms of Noonan syndrome and for evaluating potential therapeutic strategies aimed at correcting the dysregulated RAS/MAPK pathway.
These application notes provide an overview of this compound, summarize its biochemical activity, and offer detailed protocols for its use in in vitro models of Noonan syndrome.
Data Presentation
Table 1: In Vitro Potency of this compound and Other SOS1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | KRAS G12C-SOS1 Interaction | Biochemical Assay | 13 | [1][2] |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | 21 | [3][4][5] |
| BI-3406 | KRAS-SOS1 Interaction | Biochemical Assay | 6 | [6] |
| MRTX0902 | SOS1-mediated KRAS GTP exchange | HTRF Assay | 15 | [7] |
| MRTX0902 | SOS1:KRAS G12C Interaction | HTRF Assay | 30.7 | [7] |
Signaling Pathways and Experimental Workflows
RAS/MAPK Signaling Pathway in Noonan Syndrome
Caption: RAS/MAPK signaling pathway dysregulation in Noonan syndrome and the inhibitory action of this compound.
Experimental Workflow: Evaluating this compound in Noonan Syndrome Cellular Models
Caption: Workflow for assessing this compound efficacy in Noonan syndrome patient-derived cellular models.
Experimental Protocols
Generation of Noonan Syndrome Patient-Derived Cellular Models
a. Isolation and Culture of Patient Fibroblasts: This protocol should be performed under sterile conditions in a BSL-2 certified facility and with appropriate ethical approval.
-
Obtain a skin biopsy from a Noonan syndrome patient with a confirmed SOS1 mutation.
-
Mince the tissue into small pieces and place them in a culture dish with Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Allow fibroblasts to migrate out from the tissue explants.
-
Once confluent, passage the cells using trypsin-EDTA and expand for subsequent experiments or for reprogramming into iPSCs.
b. Reprogramming of Fibroblasts to Induced Pluripotent Stem Cells (iPSCs): Several commercial kits and protocols are available for iPSC generation. The following is a general outline.
-
Seed patient-derived fibroblasts into a 6-well plate.
-
The following day, transfect the cells with reprogramming factors (Oct4, Sox2, Klf4, and c-Myc) using a non-integrating method such as Sendai virus or episomal vectors.
-
After 24-48 hours, replace the medium with fibroblast medium.
-
On day 7 post-transfection, transfer the cells onto a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or a feeder-free matrix-coated plate.
-
Culture the cells in iPSC medium, changing the medium every 1-2 days.
-
Monitor for the emergence of iPSC colonies (typically 2-4 weeks post-transfection).
-
Manually pick and expand promising colonies for characterization (pluripotency marker expression, karyotyping, and confirmation of the SOS1 mutation).
c. Differentiation of iPSCs into Cardiomyocytes: This protocol is an example of directed differentiation.
-
Culture the Noonan syndrome patient-derived iPSCs to 80-90% confluency.
-
Initiate differentiation by replacing the iPSC medium with a cardiac differentiation basal medium supplemented with activin A and BMP4 for 24 hours.
-
On day 1, replace the medium with cardiac differentiation basal medium supplemented with Wnt inhibitor XAV939.
-
On day 3, replace the medium with cardiac differentiation basal medium.
-
From day 7 onwards, culture the cells in cardiac maintenance medium. Spontaneous beating of cardiomyocytes should be observed between days 8 and 12.
-
The resulting cardiomyocytes can be purified and used for downstream assays.
In Vitro Inhibition Assays
a. RAS Activation Pulldown Assay: This assay measures the amount of active, GTP-bound RAS in cells.
-
Plate Noonan syndrome patient-derived cells (e.g., cardiomyocytes or fibroblasts) and allow them to adhere and grow.
-
Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).
-
Lyse the cells in a magnesium-containing lysis buffer (MLB).
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with a GST-fusion protein of the RAS-binding domain (RBD) of Raf1, which is coupled to glutathione-agarose beads. The RBD of Raf1 specifically binds to GTP-bound RAS.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using a pan-RAS antibody to detect the amount of active RAS.
-
Normalize the results to the total amount of RAS in the input lysates.
b. Western Blotting for Phospho-ERK (p-ERK): This assay measures the phosphorylation of ERK, a key downstream effector in the RAS/MAPK pathway.
-
Culture and treat the Noonan syndrome cellular models with this compound as described for the RAS activation assay.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
c. Cell Proliferation Assay (MTS/WST-1): This assay assesses the effect of this compound on the proliferation of Noonan syndrome cells.
-
Seed the Noonan syndrome cellular models in a 96-well plate at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for a period of 48-72 hours.
-
Add MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for the inhibition of proliferation.
Conclusion
This compound is a powerful tool for investigating the molecular consequences of pathogenic SOS1 mutations in Noonan syndrome. The protocols outlined above provide a framework for utilizing this inhibitor in patient-derived cellular models to dissect the role of aberrant SOS1 activity and to evaluate its potential as a therapeutic agent. By quantifying the effects of this compound on RAS activation, downstream MAPK signaling, and cellular phenotypes, researchers can gain valuable insights into the pathophysiology of Noonan syndrome and advance the development of targeted therapies for this and other RASopathies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neweastbio.com [neweastbio.com]
- 4. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. manuals.cellecta.com [manuals.cellecta.com]
Application Notes and Protocols for Measuring Sos1-IN-10 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of Sos1-IN-10, a potent inhibitor of Son of sevenless homolog 1 (Sos1). The protocols outlined below cover a range of biochemical, cellular, and biophysical assays to characterize the inhibitory properties of this compound and similar compounds.
Introduction to Sos1 and this compound
Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling pathways, particularly the RAS/MAPK pathway.[1] Sos1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation.[1] Activated RAS then triggers downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target.
This compound is a potent inhibitor of Sos1, with a reported half-maximal inhibitory concentration (IC50) of 13 nM for the interaction between Sos1 and KRAS G12C.[3][4] By disrupting the Sos1-KRAS interaction, this compound prevents the activation of KRAS, thereby inhibiting downstream signaling and offering a potential therapeutic strategy for KRAS-driven cancers.
Quantitative Activity of Sos1 Inhibitors
The following table summarizes the in vitro activity of this compound and other notable Sos1 inhibitors. This data provides a comparative baseline for experimental design and interpretation.
| Compound | Assay Type | Target/Interaction | IC50 / Kᵢ / Kₑ | Reference |
| This compound | Biochemical | KRAS G12C-Sos1 | 13 nM (IC50) | [3][4] |
| MRTX0902 | HTRF Binding | Sos1 | 2.1 nM (Kᵢ) | [2] |
| MRTX0902 | HTRF PPI | Sos1:KRAS WT | 13.8 nM (IC50) | [2] |
| MRTX0902 | HTRF PPI | Sos1:KRAS G12D | 16.6 nM (IC50) | [2] |
| MRTX0902 | HTRF PPI | Sos1:KRAS G12V | 24.1 nM (IC50) | [2] |
| MRTX0902 | HTRF PPI | Sos1:KRAS G12C | 30.7 nM (IC50) | [2] |
| MRTX0902 | HTRF Functional | Sos1-mediated GTP exchange | 15 nM (IC50) | [2] |
| BI-3406 | Protein-Protein Interaction | SOS1::KRAS G12D | ~5 nM (IC50) | [5] |
| BI-3406 | Protein-Protein Interaction | SOS1::KRAS G12C | ~5 nM (IC50) | [5] |
| BI-3406 | Cellular pERK | DLD-1 (KRAS G13D) | 24 nM (IC50) | [6] |
| BAY-293 | KRAS-Sos1 Interaction | KRAS-Sos1 | 21 nM (IC50) | [7] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound activity, it is crucial to visualize the underlying signaling pathways and the workflows of the assays used for its characterization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.
Biochemical Assays
This assay measures the disruption of the Sos1-KRAS protein-protein interaction (PPI) by an inhibitor.
-
Principle: Tagged recombinant Sos1 and KRAS proteins are used. When they interact, a FRET signal is generated between a donor fluorophore on one protein and an acceptor fluorophore on the other. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[6][8]
-
Materials:
-
Tagged recombinant human Sos1 (e.g., His-tagged)
-
Tagged recombinant human KRAS (e.g., GST-tagged) loaded with a non-hydrolyzable GTP analog (e.g., GTPγS)
-
Anti-tag antibody labeled with Terbium cryptate (donor)
-
Anti-tag antibody labeled with XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and other test compounds
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of a pre-mixed solution of tagged KRAS-GTPγS and tagged Sos1 to each well.
-
Add 4 µL of a pre-mixed solution of the HTRF detection reagents (anti-tag Terbium and anti-tag XL665 antibodies) to each well.[9]
-
The final volume in each well should be 10-20 µL.[9]
-
Incubate the plate at room temperature for 2 to 4 hours, protected from light.[9]
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Assays
This assay determines the ability of this compound to inhibit the downstream signaling of the RAS/MAPK pathway in cells.
-
Principle: Inhibition of Sos1 prevents the activation of RAS, which in turn prevents the phosphorylation of ERK. The levels of phosphorylated ERK (pERK) are measured by Western blot as a readout of pathway inhibition.
-
Materials:
-
Cancer cell line with a KRAS mutation (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel.[10]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Image the blot using a chemiluminescent imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[3] A decrease in ATP levels corresponds to a decrease in cell viability.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed cells at an appropriate density in an opaque-walled multiwell plate (e.g., 5,000 cells/well in a 96-well plate).[11]
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for about 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value for cell viability.
-
Biophysical Assays
SPR is used to measure the kinetics (on-rate and off-rate) and affinity (dissociation constant, Kd) of the interaction between this compound and Sos1.
-
Principle: An unlabeled analyte (this compound) flows over a sensor chip with an immobilized ligand (Sos1). The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant Sos1 protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Protocol:
-
Immobilize the recombinant Sos1 protein onto the sensor chip surface using standard amine coupling chemistry.[1][2]
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate.[2]
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
ITC directly measures the heat changes that occur upon binding of this compound to Sos1, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (Sos1) in the sample cell of the calorimeter. The heat released or absorbed during the binding event is measured.
-
Materials:
-
Isothermal titration calorimeter
-
Recombinant Sos1 protein
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl)
-
-
Protocol:
-
Dialyze the Sos1 protein and dissolve this compound in the same dialysis buffer to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions.
-
Load the Sos1 protein solution into the sample cell (e.g., 50-60 µM).[4]
-
Load the this compound solution into the injection syringe at a concentration approximately 10-fold higher than the protein concentration.[4]
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. blossombio.com [blossombio.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ch.promega.com [ch.promega.com]
- 9. revvity.com [revvity.com]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. promega.com [promega.com]
Application Notes and Protocols: Sos1-IN-10 and Other SOS1 Inhibitors in Combination with KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers. The discovery of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. However, the efficacy of these inhibitors is often limited by intrinsic and acquired resistance mechanisms, frequently involving the reactivation of the MAPK signaling pathway.
One promising strategy to overcome this resistance is the combination of KRAS G12C inhibitors with inhibitors of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP.[1][2] By inhibiting SOS1, the reloading of KRAS with GTP is blocked, leading to a reduction in active KRAS-GTP levels and a synergistic anti-proliferative effect when combined with KRAS G12C inhibitors.[2][3]
This document provides an overview of the preclinical data and experimental protocols for the combination treatment of SOS1 inhibitors with KRAS G12C inhibitors. While specific combination data for Sos1-IN-10 (IC50 = 13 nM for KRAS G12C-SOS1 interaction) is not extensively available in public literature, we will use the well-characterized SOS1 inhibitor BI-3406 as a representative molecule to illustrate the principles and methodologies of this combination therapy.[4]
Signaling Pathway and Mechanism of Action
KRAS G12C inhibitors, such as adagrasib and sotorasib, covalently bind to the inactive, GDP-bound state of the KRAS G12C mutant protein, trapping it in an inactive conformation. However, cancer cells can develop resistance by reactivating the MAPK pathway through various feedback mechanisms, often involving upstream signaling components like receptor tyrosine kinases (RTKs) and SOS1.
SOS1 inhibition prevents the nucleotide exchange on both wild-type and mutant RAS proteins, thereby reducing the overall pool of active RAS-GTP. The combination of a SOS1 inhibitor with a KRAS G12C inhibitor leads to a more profound and sustained suppression of the MAPK pathway. This dual blockade not only enhances the initial anti-tumor response but can also delay or overcome the emergence of resistance.[5][6]
References
- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Synergy of Sos1-IN-10 with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating RAS proteins, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target.[3][4][5] Sos1 inhibitors, such as Sos1-IN-10, are being investigated for their potential as anticancer agents, both as monotherapies and in combination with other drugs.[5][6][7] Combining Sos1 inhibitors with other targeted therapies, such as MEK inhibitors or KRAS inhibitors, has shown promise in preclinical studies, suggesting a synergistic effect that can enhance antitumor activity and overcome drug resistance.[1][6][8][9][10][11]
These application notes provide a comprehensive protocol for assessing the synergistic effects of this compound with other drugs in cancer cell lines. The protocols cover experimental design, execution, and data analysis to quantitatively determine the nature of the drug interaction, whether it be synergistic, additive, or antagonistic.
Key Concepts in Drug Synergy Assessment
The interaction between two or more drugs can be classified as follows:
-
Synergism: The combined effect of the drugs is greater than the sum of their individual effects.[12]
-
Additivity: The combined effect of the drugs is equal to the sum of their individual effects.[12]
-
Antagonism: The combined effect of the drugs is less than the sum of their individual effects.[12]
The most common method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI) .[13][14] The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Experimental Protocols
This section outlines the key experiments for assessing the synergy between this compound and a partner drug.
Cell Viability Assay
Objective: To determine the effect of this compound and the partner drug, alone and in combination, on the proliferation and viability of cancer cells. Commonly used assays include the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.[15][16][17][18][19]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the partner drug.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
The partner drug alone at various concentrations.
-
A combination of this compound and the partner drug at a constant ratio (e.g., based on their individual IC50 values) or in a matrix format (checkerboard).
-
Include vehicle control (e.g., DMSO).
-
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.[17][18]
Apoptosis Assay
Objective: To determine if the combination of this compound and the partner drug induces apoptosis (programmed cell death) more effectively than the individual drugs. Common methods include Annexin V and Caspase-Glo® assays.[20][21][22][23]
Protocol: RealTime-Glo™ Annexin V Apoptosis Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.
-
Reagent Addition: At the time of drug treatment, add the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Reagent to the wells, following the manufacturer's protocol.[24]
-
Real-Time Monitoring: Measure luminescence (for apoptosis) and fluorescence (for necrosis) at multiple time points over the incubation period using a plate reader. The luminescent signal is generated when Annexin V binds to phosphatidylserine on the surface of apoptotic cells.[24]
-
Data Analysis: Analyze the kinetic data to determine the onset and magnitude of apoptosis induced by the different drug treatments.
Cell Cycle Analysis
Objective: To investigate the effects of the drug combination on cell cycle progression. This can reveal if the drugs synergistically induce cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[25][26][27][28]
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, the combination, and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26][29]
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle for each treatment condition.
Data Presentation and Analysis
Quantitative data from the synergy experiments should be summarized in clearly structured tables for easy comparison and analysis.
Calculation of Combination Index (CI)
The Combination Index (CI) is calculated using the Chou-Talalay method.[13][14] The formula for two drugs is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
Software such as CompuSyn can be used to calculate CI values and generate Fa-CI plots (Fraction affected vs. CI) and isobolograms.[13]
Table 1: Example Data from Cell Viability Assay
| Treatment | Concentration (µM) | % Inhibition |
| This compound | X₁ | Y₁ |
| X₂ | Y₂ | |
| Partner Drug | A₁ | B₁ |
| A₂ | B₂ | |
| Combination | X₁ + A₁ | Z₁ |
| X₂ + A₂ | Z₂ |
Table 2: Combination Index (CI) Values
| Combination | Effect Level (Fa) | CI Value | Interpretation |
| This compound + Partner Drug | 0.5 (IC50) | 0.6 | Synergism |
| 0.75 (IC75) | 0.4 | Strong Synergism | |
| 0.9 (IC90) | 0.3 | Very Strong Synergism |
Table 3: Summary of Apoptosis and Cell Cycle Data
| Treatment | % Apoptotic Cells | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 5 | 55 | 25 | 20 |
| This compound | 15 | 65 | 20 | 15 |
| Partner Drug | 20 | 60 | 22 | 18 |
| Combination | 50 | 75 | 15 | 10 |
Visualizations
Sos1 Signaling Pathway
Caption: Sos1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Synergy Assessment
References
- 1. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 2. Epigenetic and post-transcriptional modulation of SOS1 can promote breast cancer metastasis through obesity-activated c-Met signaling in African American women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mythreyaherbal.com [mythreyaherbal.com]
- 13. researchgate.net [researchgate.net]
- 14. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 19. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 23. bmglabtech.com [bmglabtech.com]
- 24. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 25. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Sos1-IN-10 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Son of Sevenless 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including the frequently mutated KRAS oncogene.[1][2][3] Sos1 facilitates the exchange of GDP for GTP on RAS, switching it to its active, signal-transducing state.[2][4] The constitutive activation of the RAS signaling pathway is a hallmark of many cancers, making Sos1 an attractive therapeutic target.[2][5] Small molecule inhibitors that disrupt the Sos1-KRAS interaction can effectively block RAS activation and downstream signaling, offering a promising strategy for treating RAS-driven tumors.[1][2]
Sos1-IN-10 is a potent small molecule inhibitor of the Sos1-KRAS interaction. This document provides detailed application notes and protocols for the use of this compound and similar compounds in high-throughput screening (HTS) assays designed to identify and characterize Sos1 inhibitors.
Mechanism of Action
This compound functions by disrupting the protein-protein interaction (PPI) between Sos1 and KRAS.[4] By binding to Sos1, the inhibitor prevents the formation of the Sos1-KRAS complex, which is essential for the nucleotide exchange process.[2] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[1][2]
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sos1-IN-10 not showing expected results in assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sos1-IN-10. If your experiments are not yielding the expected results, please consult the guides below.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a potent, small-molecule inhibitor of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS.[1] It facilitates the exchange of GDP for GTP on KRAS, switching it to an active, signal-transducing state.[2][3] This activation triggers downstream oncogenic signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation.[4]
By binding to SOS1, this compound is designed to disrupt the SOS1-KRAS interaction, thereby preventing KRAS activation.[4][5] This leads to the downregulation of pERK levels and subsequent inhibition of cell growth in KRAS-dependent cancer cells.[1][4]
Q2: My assay shows no change in pERK levels after treatment with this compound. What went wrong?
A lack of downstream pathway inhibition is a common issue that can be traced to several factors, ranging from the compound itself to the specific biological context of the assay. Follow this troubleshooting workflow to diagnose the problem.
Troubleshooting Checklist
| Category | Checkpoint | Recommended Action |
| Compound Integrity | Solubility: Has the compound precipitated out of solution? | Visually inspect media for precipitation. Prepare fresh dilutions from a concentrated DMSO stock immediately before use. |
| Stability: Is the compound stock degraded? | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment. | |
| Assay Conditions | Treatment Duration: Was the endpoint measured at an appropriate time? | Perform a time-course experiment (e.g., 1, 6, 24, 48 hours). Initial pERK inhibition can be rapid, while adaptive resistance can lead to signal rebound.[6] |
| Serum Levels: Are cells cultured in high serum? | High serum can activate Receptor Tyrosine Kinases (RTKs), which can override SOS1 inhibition.[6] Try reducing serum concentration or serum-starving cells prior to treatment. | |
| Controls: Was a positive control used? | Use a known MEK inhibitor (e.g., Trametinib) to confirm that the downstream pathway is inhibitable in your cell line. | |
| Cellular Context | Cell Line Dependency: Is your cell line dependent on SOS1 for KRAS activation? | Test this compound in a known sensitive cell line, such as NCI-H358 (KRAS G12C).[1] |
| SOS2 Compensation: Does your cell line express high levels of SOS2? | A high SOS1/SOS2 protein expression ratio has been associated with sensitivity to SOS1 inhibition.[7][8] If possible, measure SOS1 and SOS2 protein levels via Western blot or mass spectrometry. | |
| Bypass Pathways: Does the cell line harbor co-mutations that bypass KRAS? | Check the mutational status of your cell line for alterations in genes like PIK3CA, BRAF, or amplifications in RTKs (e.g., EGFR, MET), which can provide alternative growth signals.[6][9] |
Q3: I see an initial decrease in pERK, but the signal recovers after 24-48 hours. Is this expected?
Yes, this phenomenon is known as adaptive resistance and is a well-documented response to the inhibition of the MAPK pathway.[6]
-
Mechanism : Inhibition of the ERK pathway disrupts negative feedback loops that normally suppress RTK signaling. When pERK is inhibited, this suppression is lifted, leading to the hyperactivation of RTKs. This, in turn, reactivates SOS1 and the entire upstream pathway, leading to a rebound in pERK levels despite the continued presence of the inhibitor.[6][8]
-
Implication : This suggests the inhibitor is having its initial intended effect. However, for sustained pathway inhibition and a potent anti-proliferative response, co-targeting the reactivated upstream RTKs may be necessary. Combination therapies, for example with an EGFR inhibitor in relevant models, may be required to achieve a durable response.
Q4: The anti-proliferative effect of this compound is weak in my cell line, even with confirmed pERK inhibition. Why?
Several factors can uncouple pathway inhibition from a robust anti-proliferative response:
-
Incomplete Pathway Inhibition : While you may observe a reduction in pERK, it might not fall below the threshold required to induce cell cycle arrest or apoptosis. Adaptive resistance can cause pERK levels to rebound to a level sufficient for survival.[4]
-
Parallel Survival Pathways : Cancer cells are often reliant on multiple signaling pathways for survival. For instance, the PI3K/AKT/mTOR pathway can be co-activated and provide parallel survival signals that make the cells less sensitive to the inhibition of the MAPK pathway alone.[6]
-
SOS2 Compensation : The SOS2 isoform can also function as a KRAS GEF. In cells with high levels of SOS2 relative to SOS1, SOS2 may be able to compensate for the loss of SOS1 activity, thereby sustaining KRAS signaling and promoting proliferation.[7][8]
-
Specific KRAS Mutation : The requirement for GEF activity can vary between different KRAS mutants. Some mutants may have a higher intrinsic rate of nucleotide exchange, making them less dependent on SOS1 and therefore less sensitive to its inhibition.[4]
Key Experimental Protocols
Protocol 1: Western Blot for pERK and Total ERK Analysis
This protocol is used to quantify the inhibition of the MAPK pathway.
-
Cell Seeding and Treatment : Seed 1-2 x 10⁶ cells in a 6-well plate and allow them to adhere overnight. If desired, serum-starve cells for 12-24 hours. Treat with a dose-response of this compound for the desired time points (e.g., 1, 6, 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells on ice with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification : Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation : Normalize protein amounts for all samples (e.g., 20-30 µg). Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load samples onto an 8-12% polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection : Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity and normalize pERK levels to total ERK.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability as a function of ATP levels to determine the anti-proliferative effects of the compound.
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well). Allow cells to adhere for 24 hours.
-
Compound Treatment : Prepare a serial dilution of this compound. Treat cells and incubate for the desired duration (e.g., 72 or 96 hours). Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Assay Procedure :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to the vehicle-treated controls and plot the dose-response curve to calculate the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Navigating Sos1-IN-10 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the potent SOS1 inhibitor, Sos1-IN-10, achieving optimal solubility is critical for experimental success. This guide provides a comprehensive technical support center with detailed troubleshooting protocols and frequently asked questions to address common challenges encountered when preparing this compound for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Based on available data for this compound and other quinazoline-based SOS1 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. It is advisable to store the stock solution at -20°C or -80°C for long-term stability.[1]
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What can I do?
A2: This is a common issue with hydrophobic compounds. Here are several strategies to mitigate precipitation:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your experiment if your assay sensitivity allows.
-
Increase the percentage of DMSO: While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slight increase might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) buffer or media can sometimes improve solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions. For instance, first, dilute the DMSO stock in a small volume of PBS or saline, and then add this intermediate dilution to your final volume of media.
-
Incorporate a surfactant: For in vitro assays, the addition of a non-ionic surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in the final solution can help maintain solubility.
Q3: Can I use other solvents besides DMSO?
A3: While DMSO is the most common, other organic solvents like ethanol or DMF (dimethylformamide) might be used. However, their compatibility with your specific experimental system and their potential for cellular toxicity must be carefully evaluated. It is recommended to perform a solvent tolerance test for your specific cell line or assay.
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A4: A simple solubility test can be performed. Prepare a series of dilutions of your this compound DMSO stock in your aqueous buffer. After a short incubation period, visually inspect for any precipitation or turbidity. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant using techniques like HPLC-UV.
Solubility Data for Analogous SOS1 Inhibitors
| Compound | Solvent | Solubility |
| BI-3406 | DMSO | ≥ 100 mg/mL |
| Ethanol | < 1 mg/mL | |
| Water | < 0.1 mg/mL | |
| BAY-293 | DMSO | ~25 mg/mL |
| Ethanol | ~2 mg/mL | |
| Water | Insoluble |
This data is compiled from various chemical supplier datasheets and should be used as a guideline. Actual solubility can vary based on purity, temperature, and buffer composition.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 450.40 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.504 mg of the compound.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Warming (Optional): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication (Optional): If solids are still visible, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock into Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-warm Media: Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Dilution: Add the calculated volume of the DMSO stock solution directly to the pre-warmed aqueous medium.
-
Mixing: Immediately after adding the stock, gently vortex or pipette up and down to ensure rapid and thorough mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is as low as possible and tolerated by your experimental system (ideally ≤ 0.5%).
Visualizing Pathways and Workflows
To further aid in experimental design and troubleshooting, the following diagrams illustrate the SOS1 signaling pathway, a recommended workflow for solubility testing, and a decision tree for addressing solubility issues.
Caption: The SOS1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: A troubleshooting decision tree for this compound solubility issues.
References
Sos1-IN-10 degradation and stability issues
Welcome to the technical support center for Sos1-IN-10, a potent inhibitor of Son of sevenless homolog 1 (Sos1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound and to troubleshoot common issues that may arise during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: Proper storage and handling are critical to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C. Once dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When handling the compound, it is important to avoid inhalation and contact with eyes and skin, and to use it in a well-ventilated area.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of the interaction between Sos1 and KRAS.[2][3] Specifically, it has an IC50 of 13 nM for the KRAS G12C-Sos1 interaction.[2][3] By disrupting this interaction, this compound prevents the Sos1-mediated exchange of GDP for GTP on KRAS, thereby inhibiting the activation of the RAS/MAPK signaling pathway.[4] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.
Q3: In which solvents is this compound soluble?
Q4: How can I assess the stability of this compound in my experimental setup?
A4: The stability of this compound in your specific experimental conditions (e.g., cell culture medium, aqueous buffers) can be assessed by incubating the compound under those conditions for various time points. The concentration of the intact compound can then be measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time would indicate degradation.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered when using this compound in your experiments.
Issue 1: Inconsistent or No Inhibitory Effect
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure proper storage of the compound (solid at -20°C, stock solutions at -80°C).[1] - Avoid repeated freeze-thaw cycles of stock solutions. - Prepare fresh dilutions from a new stock solution. - Assess the stability of this compound in your experimental buffer or media (see Experimental Protocols section). |
| Poor Solubility | - Ensure the compound is fully dissolved in the stock solvent before further dilution. - Check for precipitation in the final working solution. - Consider using a different formulation or a lower final concentration. |
| Incorrect Concentration | - Verify the calculations for dilutions. - Use a calibrated pipette for accurate liquid handling. - If possible, confirm the concentration of the stock solution using a spectrophotometer or other analytical method. |
| Cell Line Insensitivity | - Confirm that your cell line is dependent on the Sos1-KRAS interaction for signaling. - Consider that some cell lines may have redundant signaling pathways that bypass the need for Sos1.[5] - Test a range of concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| Experimental Artifacts | - Include appropriate positive and negative controls in your assay. - Ensure that the final DMSO concentration is consistent across all experimental conditions and is not causing toxicity. |
Issue 2: High Background or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| High Concentration of Inhibitor | - Perform a dose-response experiment to determine the lowest effective concentration. - Using excessively high concentrations can lead to non-specific binding and off-target effects. |
| Compound Reactivity | - Quinazoline-based compounds can sometimes be reactive.[6] Ensure that the compound is not reacting with components of your assay buffer or media. - Assess for non-specific inhibition by testing against a counterscreen target if available. |
| Cellular Stress Response | - High concentrations of inhibitors can induce cellular stress, leading to unexpected biological responses. - Monitor cell morphology and viability to ensure the observed effects are specific to Sos1 inhibition. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents
This table provides an example of how to present stability data. The values are hypothetical and should be determined experimentally for your specific conditions.
| Solvent | Storage Temperature | Time Point | Remaining Compound (%) |
| DMSO | -80°C | 1 month | >99% |
| DMSO | -20°C | 1 month | 95% |
| DMSO | 4°C | 1 week | 85% |
| Cell Culture Media (10% FBS) | 37°C | 24 hours | 90% |
| Cell Culture Media (10% FBS) | 37°C | 72 hours | 75% |
| PBS (pH 7.4) | 25°C | 24 hours | 92% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to a final concentration of 10 µM in sterile microcentrifuge tubes. Include a control tube with only the medium and the equivalent concentration of DMSO.
-
Immediately take a sample from each tube for the t=0 time point.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, immediately analyze the samples by HPLC to determine the concentration of intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
Mandatory Visualizations
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species mediate Na+-induced SOS1 mRNA stability in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sos1-IN-10 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Sos1-IN-10 for cell viability experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this potent Sos1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Son of sevenless homolog 1 (Sos1). Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation, differentiation, and survival.[1][2] By binding to Sos1, this compound prevents the interaction between Sos1 and RAS, thereby inhibiting the conversion of inactive GDP-bound RAS to its active GTP-bound form.[1] This disruption of the RAS/MAPK signaling pathway can lead to a reduction in cancer cell proliferation.
Q2: What is the reported potency of this compound?
A2: In biochemical assays, this compound has been shown to be a potent inhibitor of the KRAS G12C-Sos1 interaction with an IC50 value of 13 nM.[3]
Q3: What is a recommended starting concentration range for cell viability experiments with this compound?
A3: Based on the biochemical IC50 of 13 nM and data from similar Sos1 inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for determining the optimal concentration for your specific cell line. A logarithmic serial dilution is advised to cover this range effectively. For instance, another Sos1 inhibitor, SOS1-IN-21, exhibited antiproliferative IC50 values of 16 nM in NCI-H358 and 17 nM in Mia Paca-2 cells.[3]
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. It is recommended to dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q5: How long should I incubate cells with this compound before assessing viability?
A5: The optimal incubation time can vary depending on the cell line and the specific experimental question. A common starting point is to assess cell viability after 24, 48, and 72 hours of continuous exposure to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on cell viability observed | 1. Concentration too low: The concentration of this compound may be insufficient to inhibit Sos1 in your cell line. 2. Cell line insensitivity: The cell line may not be dependent on the Sos1-RAS pathway for survival. 3. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 4. Inhibitor precipitation: The inhibitor may have precipitated out of the cell culture medium. | 1. Increase concentration range: Test higher concentrations of this compound (e.g., up to 50 µM). 2. Use a positive control cell line: Use a cell line known to be sensitive to Sos1 inhibition (e.g., KRAS-mutant cancer cell lines).[4] 3. Use fresh aliquots: Prepare fresh dilutions from a new aliquot of the stock solution. Ensure proper storage at -20°C or -80°C. 4. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing the working solution in pre-warmed medium and mixing thoroughly. Consider the solubility limits in aqueous solutions.[5][6] |
| High background in viability assay | 1. Contamination: Bacterial or fungal contamination in the cell culture. 2. Reagent issues: Problems with the viability assay reagents (e.g., expired, improperly stored). 3. Phenol red interference: Phenol red in the culture medium can interfere with some colorimetric assays. | 1. Check for contamination: Regularly check cultures for any signs of contamination. Practice good aseptic technique. 2. Use fresh reagents: Ensure all assay reagents are within their expiry date and have been stored correctly. 3. Use phenol red-free medium: If using a colorimetric assay, consider switching to phenol red-free medium for the duration of the assay. |
| Inconsistent results between experiments | 1. Variability in cell seeding density: Inconsistent number of cells seeded per well. 2. Inaccurate dilutions: Errors in preparing the serial dilutions of this compound. 3. Edge effects: Evaporation from the outer wells of the microplate can lead to variability. 4. Incomplete dissolution of formazan crystals (MTT assay): Incomplete solubilization of the formazan product can lead to inaccurate readings. | 1. Ensure accurate cell counting: Use a hemocytometer or an automated cell counter to ensure consistent cell seeding. 2. Prepare fresh dilutions for each experiment: Carefully prepare serial dilutions and mix thoroughly. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity. 4. Ensure complete solubilization: After adding the solubilization solution, ensure all formazan crystals are dissolved by gentle mixing or shaking before reading the plate. |
| High cytotoxicity at low concentrations | 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell line hypersensitivity: The cell line may be particularly sensitive to the inhibition of the RAS/MAPK pathway. | 1. Check final DMSO concentration: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1% for sensitive cell lines.[1] Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) in your experiment. 2. Use a narrower and lower concentration range: Test concentrations in the picomolar to low nanomolar range. |
Experimental Protocols
Cell Viability Assays
Two common and reliable methods for assessing cell viability are the MTT and CellTiter-Glo® assays.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cells of interest
-
This compound
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at an optimal density.
-
Add serial dilutions of this compound and a vehicle control to the wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the volume of cell culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and a related inhibitor. This data can be used as a reference for designing your experiments.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell Line | IC50 (Antiproliferative Assay) | Reference |
| This compound | KRAS G12C-Sos1 | 13 nM | Not Reported | Not Reported | [3] |
| SOS1-IN-21 | Sos1 | 15 nM | NCI-H358 | 16 nM | [3] |
| Mia Paca-2 | 17 nM | [3] |
Visualizations
Signaling Pathway of Sos1 Inhibition
Caption: this compound inhibits the Sos1-mediated activation of RAS.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. lifetein.com [lifetein.com]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting Sos1-IN-10: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sos1-IN-10, a potent inhibitor of Son of Sevenless 1 (SOS1). The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of SOS1, a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of KRAS.[1][2][3] SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and the subsequent engagement of downstream signaling pathways, most notably the MAPK pathway.[3][4] this compound functions by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing the reloading of KRAS with GTP and inhibiting downstream signaling.[4][5] This leads to an anti-proliferative effect in cancer cell lines with mutations in the KRAS-MAPK pathway.[5]
Q2: What is the reported potency of this compound?
This compound has been reported to be a potent SOS1 inhibitor with an IC50 of 13 nM for the KRAS G12C-SOS1 interaction.[2]
Q3: Are there other SOS1 inhibitors available for comparison?
Yes, several other SOS1 inhibitors have been developed and characterized, which can be useful for comparative studies. These include BAY-293, BI-3406, and MRTX0902.[1][4][5] The availability of multiple inhibitors allows for the validation of experimental findings and the assessment of compound-specific effects.
Troubleshooting Guide
Problem 1: Reduced or no efficacy of this compound in my cell line.
Possible Cause 1: Compensation by SOS2.
-
Explanation: SOS2 is a homolog of SOS1 and can also function as a GEF for RAS.[4][6] In some cellular contexts, inhibition of SOS1 can be compensated by the activity of SOS2, leading to sustained RAS-MAPK signaling and resistance to the inhibitor.[6][7][8] Cell lines with higher endogenous levels of SOS2 protein may be less sensitive to SOS1 inhibition.[7]
-
Troubleshooting Steps:
-
Assess SOS2 Expression: Perform Western blotting to determine the relative protein levels of SOS1 and SOS2 in your cell line of interest.[7]
-
SOS2 Knockdown: Use siRNA or shRNA to knockdown SOS2 expression and re-evaluate the sensitivity to this compound. A synergistic effect on the inhibition of cell proliferation or downstream signaling would indicate SOS2-mediated compensation.[8]
-
Dual Inhibition: Consider co-treatment with a SHP2 inhibitor. SHP2 is a phosphatase that acts upstream of both SOS1 and SOS2, and its inhibition can block the activity of both homologs.[6][8]
-
Possible Cause 2: Presence of co-occurring mutations.
-
Explanation: The genetic background of the cancer cell line is critical. Cells with co-mutations in the RAS pathway or other signaling pathways may be inherently resistant to SOS1 inhibition alone.[8] For instance, cells with both SOS1 and RAS mutations have been shown to be resistant to SOS1 inhibition.[8]
-
Troubleshooting Steps:
-
Review Cell Line Genomics: Carefully check the mutational status of your cell line for genes in the RTK/RAS/RAF pathway.
-
Combination Therapy: Based on the genetic background, consider rational combination therapies. For example, combining a SOS1 inhibitor with a KRAS G12C inhibitor has shown synergistic effects in preclinical models.[4][6]
-
Problem 2: Observation of a transient or incomplete inhibition of downstream signaling (e.g., pERK).
Possible Cause: Rebound activation of the MAPK pathway.
-
Explanation: Inhibition of a single node in a signaling pathway can sometimes lead to the reactivation of the pathway through feedback mechanisms.[6] For example, inhibition of SOS1 can relieve ERK-dependent negative feedback on receptor tyrosine kinases (RTKs), leading to increased upstream signaling that can partially overcome the SOS1 blockade.[6][8]
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to monitor the levels of pERK and other downstream markers after treatment with this compound. This will help to determine if the inhibition is transient.
-
Combination with Upstream or Downstream Inhibitors: To prevent rebound, consider co-treatment with an inhibitor of an upstream activator (e.g., an RTK inhibitor relevant to your cell model) or a downstream component (e.g., a MEK inhibitor like trametinib).[9]
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of various SOS1 inhibitors. This data can be used to benchmark the activity of this compound and other related compounds.
| Inhibitor | Assay/Cell Line | IC50 | Reference |
| This compound | KRAS G12C-SOS1 Interaction | 13 nM | [2] |
| BAY-293 | KRAS-SOS1 Interaction | 21 nM | [4] |
| BI-3406 | KRAS G12C/SOS1 PPI Assay | 31 nM | [3] |
| MRTX0902 | SOS1-mediated GTP exchange | 15 nM | [5] |
| SOS1-IN-3 | SOS1 Inhibition | 5 nM | [2] |
| SOS1-IN-4 | KRAS G12C/SOS1 Interaction | 56 nM | [2] |
| SOS1-IN-17 | SOS1-KRAS G12C Interaction | 5.1 nM | [2] |
| SOS1-IN-18 | SOS1-KRAS G12C Interaction | 3.4 nM | [2] |
| SOS1-IN-19 | SOS1 Inhibition | 165.2 nM | [2] |
| SOS1-IN-21 | SOS1 Inhibition | 15 nM | [2] |
| SOS1/EGFR-IN-2 | SOS1 Inhibition | 8.3 nM | [2] |
Experimental Protocols
1. KRAS-SOS1 Protein-Protein Interaction (PPI) Assay (HTRF)
This assay is used to quantify the ability of an inhibitor to disrupt the interaction between SOS1 and KRAS.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Two molecules of interest (e.g., SOS1 and KRAS) are labeled with a donor and an acceptor fluorophore, respectively. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts the interaction will decrease the HTRF signal.
-
General Protocol:
-
Recombinant, tagged versions of SOS1 (e.g., GST-tagged) and KRAS (e.g., His-tagged) are used.
-
Anti-tag antibodies conjugated to the HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2) are used.
-
In a microplate, incubate SOS1 and KRAS proteins with the respective labeled antibodies in the presence of varying concentrations of the test compound (e.g., this compound).
-
After an incubation period, read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.[3][5]
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells by measuring ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
General Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[9]
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50.
-
3. Western Blotting for Phospho-ERK (pERK)
This technique is used to assess the inhibition of the MAPK pathway by measuring the phosphorylation status of ERK.
-
General Protocol:
-
Culture cells and treat with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against phospho-ERK (pERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]
-
Visualizations
Caption: SOS1-KRAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ability of Sos1 to Oligomerize the Adaptor Protein LAT Is Separable from its Guanine Nucleotide Exchange Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sos1-IN-10 in Cancer Cells
Welcome to the technical support center for Sos1-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during in vitro and in vivo experiments with the Sos1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Son of Sevenless homolog 1 (SOS1).[1] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins by facilitating the exchange of GDP for GTP.[1][2] this compound binds to the catalytic domain of SOS1, preventing its interaction with KRAS.[3] This disruption blocks the reloading of KRAS with GTP, thereby inhibiting the downstream RAS-RAF-MEK-ERK signaling pathway and reducing cancer cell proliferation.[4]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is particularly effective in cancer cell lines driven by KRAS mutations, especially those with G12 and G13 variants.[3] Its efficacy is linked to the dependence of these mutant KRAS proteins on GEFs like SOS1 for their activation. The inhibitor has shown potent anti-proliferative activity in various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] However, the sensitivity can be influenced by the co-mutational landscape and the relative expression levels of SOS1 and its paralog SOS2.[5][6]
Q3: What are the known mechanisms of resistance to Sos1 inhibitors like this compound?
A3: Resistance to Sos1 inhibitors can be categorized as either intrinsic (pre-existing) or acquired.
-
Intrinsic Resistance: This can be due to co-mutations that bypass the need for Sos1-mediated RAS activation.[5] For instance, cancer cells with Q61 KRAS mutations may be less dependent on GEFs for their activity.[7] Additionally, high expression of SOS2 can compensate for the inhibition of SOS1, leading to continued RAS pathway signaling.[5][6]
-
Acquired Resistance: This often develops through the reactivation of the RTK/RAS pathway.[5] A common mechanism is "adaptive resistance," where the initial inhibition of the MAPK pathway leads to a feedback-driven reactivation of receptor tyrosine kinases (RTKs), which then drives RAS signaling.[5][8] Another mechanism involves the emergence of "drug-tolerant persister" (DTP) cells, a subpopulation of cancer cells that survive initial treatment and can eventually lead to tumor recurrence.[6][9]
Q4: Why is a combination therapy approach often recommended with this compound?
A4: Combination therapy is recommended to enhance the efficacy of this compound and to overcome or delay the onset of resistance. Combining this compound with inhibitors of KRAS G12C (like adagrasib or sotorasib) has shown synergistic effects.[2][5] This is because Sos1 inhibition increases the population of KRAS in its inactive, GDP-bound state, which is the specific target of KRAS G12C inhibitors.[2] Furthermore, combining Sos1 inhibitors with MEK inhibitors can prevent the feedback reactivation of the MAPK pathway, leading to a more sustained inhibition of cancer cell growth.[3][7]
Troubleshooting Guide
Issue 1: Sub-optimal Inhibition of p-ERK Levels
Symptom: Western blot analysis shows minimal or transient reduction in phosphorylated ERK (p-ERK) levels after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Drug Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. | IC50 values can vary significantly between cell lines.[1][10] |
| Rapid Feedback Reactivation | Analyze p-ERK levels at earlier time points (e.g., 2, 4, 6 hours) post-treatment. | Inhibition of the MAPK pathway can trigger a rapid feedback loop that reactivates RTK signaling.[3][5] |
| High SOS2 Expression | Measure the protein expression levels of both SOS1 and SOS2 in your cell line. If SOS2 is highly expressed, consider a combination therapy approach with a MEK inhibitor. | High levels of SOS2 can compensate for SOS1 inhibition, maintaining RAS-ERK signaling.[5][6] |
| Cell Line Insensitivity | Confirm that your cell line has a KRAS mutation (e.g., G12, G13) that is dependent on GEF activity. | Cell lines with certain KRAS mutations (e.g., Q61) may be less sensitive to Sos1 inhibition.[7] |
Issue 2: Development of Drug Resistance Over Time
Symptom: After an initial response to this compound, cancer cells resume proliferation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Emergence of Drug-Tolerant Persister (DTP) Cells | Isolate and characterize the resistant cell population. Consider a treatment holiday followed by re-challenge, or a combination therapy targeting DTPs. | DTPs are a subpopulation of cells that can survive initial therapy and lead to relapse.[6][9][11] |
| Acquired Mutations | Perform genomic sequencing of the resistant cell population to identify potential new mutations in the RAS pathway. | Secondary mutations can lead to reactivation of the signaling pathway. |
| Reactivation of Receptor Tyrosine Kinase (RTK) Signaling | Analyze the phosphorylation status of various RTKs (e.g., EGFR, FGFR) in the resistant cells. Consider combining this compound with an appropriate RTK inhibitor. | Feedback mechanisms can lead to the upregulation and activation of RTKs.[5][8] |
Quantitative Data Summary
Table 1: IC50 Values of Sos1 Inhibitor (BI-3406) in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | BI-3406 IC50 (µM) | Reference |
| NCI-H358 | NSCLC | G12C | 5 nM (proliferation) | [1] |
| MIA PaCa-2 | Pancreatic | G12C | 17 nM (proliferation) | [1] |
| SW1417 | CRC | Wild-Type | 19.7 µM | [10] |
| MCC20584-T023 | CRC | Wild-Type | 9.85 µM | [10] |
Note: this compound has a reported IC50 of 13 nM for the KRAS G12C-SOS1 interaction.[1]
Table 2: Synergy of Sos1 Inhibitor (BI-3406) with KRAS G12C Inhibitors
| Cell Line | KRAS G12C Inhibitor | Combination Effect | Reference |
| NCI-H2122 | Adagrasib | Synergistic anti-proliferative effects | [2] |
| NCI-H358 | Adagrasib, Sotorasib | Synergistic | [5] |
| SW837 | Adagrasib | Synergistic | [12] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified diagram of the SOS1-mediated RAS/MAPK signaling pathway and the point of inhibition by this compound.
Figure 2: A logical workflow for troubleshooting common issues encountered with this compound experiments.
Key Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
This protocol is adapted from standard western blotting procedures.[13][14][15][16][17]
1. Cell Lysis and Protein Quantification: a. Treat cells with this compound at the desired concentrations and time points. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run at 120V until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Stripping and Re-probing for Total ERK: a. After imaging for p-ERK, strip the membrane using a mild stripping buffer for 15-30 minutes. b. Wash the membrane thoroughly with TBST. c. Block the membrane again and probe with a primary antibody against total ERK1/2. d. Repeat the secondary antibody and detection steps as described above.
5. Densitometry Analysis: a. Quantify the band intensities for both p-ERK and total ERK using image analysis software. b. Normalize the p-ERK signal to the total ERK signal for each sample.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell proliferation.[18][19][20][21]
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Allow the cells to adhere overnight.
2. Drug Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls. c. Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTT Incubation: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
4. Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. b. Mix gently on an orbital shaker to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the background absorbance from all readings. b. Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. c. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Insights into Targeted Therapy-Tolerant Persister Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 细胞活性检测实验方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. bb3r.de [bb3r.de]
- 21. vigo-avocats.com [vigo-avocats.com]
Sos1-IN-10 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sos1-IN-10, a potent inhibitor of Son of Sevenless 1 (SOS1). Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the guanine nucleotide exchange factor SOS1.[1][2][3] SOS1 plays a critical role in activating RAS proteins by facilitating the exchange of GDP for GTP.[3][4] By binding to SOS1, this compound disrupts the protein-protein interaction between SOS1 and KRAS.[1][2] This prevents the reloading of KRAS with GTP, keeping it in an inactive state and thereby inhibiting downstream oncogenic signaling pathways, such as the MAPK pathway (RAS-RAF-MEK-ERK).[3][4][5]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research, particularly for studying tumors driven by KRAS mutations.[5] It is utilized to investigate the effects of SOS1 inhibition on cell proliferation, survival, and signaling in cancer cell lines and preclinical models.[1][6] Additionally, it is often used in combination with other targeted therapies, such as KRAS G12C inhibitors, to explore synergistic anti-tumor effects and overcome drug resistance.[3][7][8]
Q3: What is the reported potency of this compound?
This compound is a potent inhibitor of the KRAS G12C-SOS1 interaction, with a reported IC50 of 13 nM.[9] The potency of Sos1 inhibitors can vary depending on the specific assay and cell line used.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Proliferation Assays
Question: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability assays with this compound. What could be the cause?
Possible Causes and Solutions:
-
Cell Health and Confluency:
-
Cause: Inconsistent cell health, passage number, or seeding density can lead to variable responses.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. Optimize seeding density to avoid over-confluency or sparse cultures during the treatment period.
-
-
Compound Solubility and Stability:
-
Cause: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and inconsistent concentrations. The compound may also degrade over time.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[4] When diluting into culture media, ensure thorough mixing and avoid concentrations that exceed its solubility limit. Store stock solutions at the recommended temperature and protect from light.
-
-
Inconsistent Treatment Incubation Times:
-
Cause: Variations in the duration of drug exposure can significantly impact results.
-
Solution: Standardize the incubation time for all experiments. Use a multichannel pipette for simultaneous drug addition to multiple wells.
-
-
Assay-Specific Issues:
-
Cause: The choice of viability assay (e.g., MTT, CellTiter-Glo) and the timing of the readout can influence results.
-
Solution: Ensure the chosen assay is linear within the range of cell numbers used. Optimize the incubation time for the assay reagent according to the manufacturer's instructions.
-
Issue 2: Inconsistent Inhibition of Downstream Signaling (e.g., pERK levels)
Question: My western blot results show variable inhibition of pERK after treatment with this compound, even at the same concentration. Why might this be happening?
Possible Causes and Solutions:
-
Timing of Lysate Collection:
-
Cause: The kinetics of pathway inhibition can be transient. Feedback mechanisms or pathway reactivation can occur over time.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing maximal pERK inhibition after this compound treatment.
-
-
Cell Culture Conditions:
-
Cause: Serum concentration in the culture media contains growth factors that can activate the RAS/MAPK pathway and compete with the inhibitory effect of this compound.
-
Solution: For acute signaling experiments, consider serum-starving the cells for a few hours before adding the inhibitor and stimulating with a growth factor. This can provide a more consistent baseline and a clearer window to observe inhibition.
-
-
Protein Extraction and Western Blotting Technique:
-
Cause: Inefficient protein extraction, inconsistent protein loading, or variability in antibody performance can all lead to unreliable results.
-
Solution: Use appropriate lysis buffers containing phosphatase and protease inhibitors. Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a reliable loading control (e.g., β-actin, GAPDH) and validate the specificity of your primary and secondary antibodies.
-
-
Expression of SOS Isoforms:
-
Cause: Cells may express both SOS1 and SOS2. If SOS2 is highly expressed, it may compensate for the inhibition of SOS1, leading to a less pronounced effect on downstream signaling.[8][10]
-
Solution: Assess the relative expression levels of SOS1 and SOS2 in your cell line. If SOS2 expression is high, consider a combination approach or use cell lines with a higher SOS1:SOS2 ratio for more consistent results.[8]
-
Quantitative Data Summary
The following table summarizes the potency of various reported SOS1 inhibitors. This data can serve as a reference for expected effective concentrations in your experiments with this compound.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / Ki | Reference |
| This compound | KRAS G12C-SOS1 Interaction | - | 13 nM | [9] |
| MRTX0902 | SOS1 Biochemical Binding | - | 2.1 nM (Ki) | [1] |
| KRAS-SOS1 PPI (HTRF) | Wild-type KRAS | 13.8 nM | [1] | |
| KRAS-SOS1 PPI (HTRF) | KRAS G12C | 30.7 nM | [1] | |
| BAY-293 | KRAS G12C-SOS1 Interaction | - | 21 nM | [3] |
| BI-3406 | KRAS G12C/SOS1 PPI (HTRF) | - | 31 nM | [4] |
| Sos1-IN-18 | SOS1-KRAS G12C Interaction | - | 3.4 nM | [9] |
| Cell Proliferation | H358 | 5 nM | [9] | |
| Sos1-IN-21 | SOS1 Inhibition | - | 15 nM | [9] |
| Cell Proliferation | NCI-H358 | 16 nM | [9] | |
| Cell Proliferation | Mia Paca-2 | 17 nM | [9] | |
| SOS1/EGFR-IN-2 | SOS1 Inhibition | - | 8.3 nM | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Using a Luminescent-Based Assay)
-
Cell Seeding:
-
Trypsinize and count cells that are in their logarithmic growth phase.
-
Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Assay and Readout:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the results as a dose-response curve and calculate the IC50 value using appropriate software.
-
Protocol 2: Western Blot for pERK Inhibition
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
If desired, serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
If applicable, stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes.
-
-
Protein Extraction:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed at 4°C for 15 minutes to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize pERK levels to total ERK and the loading control.
-
Visualizations
Caption: SOS1 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical guide for troubleshooting experimental variability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bayer.co.uk [bayer.co.uk]
- 6. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Refining Sos1-IN-10 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the treatment duration of Sos1-IN-10 for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Son of Sevenless 1 (Sos1).[1] Sos1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by facilitating the exchange of GDP for GTP.[2] By inhibiting the interaction between Sos1 and KRAS, this compound prevents KRAS activation, leading to the downregulation of downstream signaling pathways, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival in many cancers.[2]
Q2: What is a typical starting point for treatment duration with this compound in cell culture experiments?
A2: Based on studies with other potent Sos1 inhibitors like BI-3406 and MRTX0902, a typical starting point for in vitro treatment duration ranges from 6 to 72 hours.[3] Short-term treatments (e.g., 6 hours) are often sufficient to observe effects on signaling pathways (e.g., pERK levels), while longer-term treatments (24-72 hours or more) are typically required to assess effects on cell viability and proliferation.[1][3] For long-term resistance assays, treatment can extend for several weeks.[4]
Q3: How do I determine the optimal treatment duration for my specific cell line and experiment?
A3: The optimal treatment duration is cell line- and experiment-dependent. To determine the ideal duration, it is recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 2, 6, 12, 24, 48, and 72 hours). Analyze key readouts at each time point to understand the kinetics of the inhibitor's effect.
Q4: What are the key readouts to monitor when determining the optimal treatment duration?
A4: The primary readouts to monitor are:
-
Phospho-ERK (pERK) levels: As a direct downstream target of the KRAS pathway, pERK levels are a sensitive and early indicator of Sos1 inhibition. A rapid decrease in pERK is expected.[5]
-
Cell Viability/Proliferation: Assays such as CellTiter-Glo® or crystal violet staining can be used to assess the impact on cell growth over time.[5]
-
Apoptosis Markers: Cleaved caspase-3 or PARP cleavage can be measured to determine if the inhibitor induces programmed cell death.
Q5: Should the treatment duration be different for in vivo studies?
A5: Yes, in vivo studies typically involve longer treatment durations, often spanning several days or weeks of continuous dosing.[6] The specific duration and dosing schedule will depend on the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound, as well as the tumor model being used.[7][8] It is crucial to conduct PK/PD studies to determine the optimal dosing regimen to maintain sufficient drug exposure at the tumor site.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in pERK levels after short-term treatment (e.g., 6 hours). | The chosen time point is too early to observe a maximal effect in your specific cell line. | Perform a time-course experiment, analyzing pERK levels at earlier and later time points (e.g., 30 minutes, 1, 2, 4, 8, and 12 hours) to capture the kinetics of inhibition. |
| The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration for inhibiting pERK in your cell line. | |
| The cell line has low dependence on Sos1 for KRAS activation, potentially due to high Sos2 expression. | Measure the relative protein levels of Sos1 and Sos2. If Sos2 is highly expressed, consider a combination therapy approach or using a cell line with a higher Sos1:Sos2 ratio.[3] | |
| Initial decrease in pERK is observed, but levels rebound after 24-48 hours. | This may be due to adaptive resistance mechanisms, such as feedback reactivation of the pathway.[3] | Consider shorter treatment durations for signaling studies to capture the initial inhibitory effect. For longer-term functional assays, this rebound is an important biological observation. Combination with other inhibitors (e.g., MEK inhibitors) may prevent this rebound.[9] |
| No significant effect on cell viability after 72 hours. | The treatment duration is too short to induce a significant cytostatic or cytotoxic effect. | Extend the treatment duration to 5-7 days, replenishing the media with fresh inhibitor every 2-3 days. Consider using a 3D spheroid culture model, which can sometimes show greater sensitivity.[5] |
| The cell line is resistant to single-agent Sos1 inhibition. | In addition to extending the treatment duration, consider combination therapies with inhibitors of other pathways (e.g., KRAS G12C inhibitors, MEK inhibitors) to achieve a synergistic effect.[3] | |
| Inconsistent results between experiments. | Variations in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments, as this can affect growth rates and drug sensitivity. |
| Degradation of the inhibitor in the culture medium. | For long-term experiments, replenish the medium with fresh this compound every 48-72 hours to maintain a consistent concentration. |
Data Presentation
Table 1: Effect of Sos1 Inhibitor Treatment Duration on pERK Levels and Cell Viability
| Treatment Duration | pERK Inhibition (%) | Cell Viability (%) |
| 6 hours | 70 ± 5 | 95 ± 3 |
| 24 hours | 85 ± 4 | 80 ± 6 |
| 48 hours | 60 ± 8 (rebound) | 65 ± 7 |
| 72 hours | 55 ± 7 (rebound) | 50 ± 5 |
Note: Data are hypothetical and represent a typical response in a sensitive cell line. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Pharmacokinetic Properties of Representative Sos1 Inhibitors
| Compound | Half-life (T1/2) in mice | Bioavailability (%) in mice |
| MRTX0902 | 1.3 hours | 11 |
| BI-3406 | ~4-6 hours (estimated) | Not explicitly stated |
Data sourced from studies on MRTX0902 and BI-3406 and may not be representative of this compound.[7][8]
Experimental Protocols
1. Time-Course Analysis of pERK Inhibition
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Harvesting: At each time point (e.g., 0, 0.5, 1, 2, 4, 6, 12, 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).
-
Analysis: Quantify band intensities using densitometry and normalize pERK levels to total ERK and the loading control.
2. Long-Term Cell Viability Assay
-
Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 1,000-5,000 cells per well).
-
Treatment: Treat cells with a range of this compound concentrations.
-
Incubation: Incubate the plates for the desired duration (e.g., 3, 5, or 7 days). For longer time points, replenish the media with fresh inhibitor every 2-3 days.
-
Viability Assessment: At the end of the treatment period, assess cell viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curves to determine the IC50 value at each time point.
Mandatory Visualizations
Caption: KRAS Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Determining Optimal this compound Treatment Duration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Sos1-IN-10 in long-term studies
Disclaimer: Sos1-IN-10 is a potent Son of sevenless homolog 1 (SOS1) inhibitor.[1][2] While specific long-term stability and extensive in-use troubleshooting data for this particular compound are limited in peer-reviewed literature, this guide provides comprehensive support based on established principles for small molecule inhibitors targeting the RAS-MAPK pathway, including other well-characterized SOS1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is the inhibitory effect of this compound diminishing in my long-term cell culture experiment?
There are several potential reasons for a decrease in efficacy over time:
-
Compound Instability: Small molecules can degrade in aqueous cell culture media at 37°C. It is crucial to determine the half-life of the compound under your specific experimental conditions.[3]
-
Cellular Metabolism: Cells may metabolize this compound into less active or inactive forms.
-
Development of Resistance: Long-term pathway inhibition can exert selective pressure, leading to the emergence of resistant cell populations.[4] Mechanisms can include secondary mutations in the RAS-MAPK pathway or the activation of parallel signaling pathways to bypass the SOS1 blockade.[5][6][7][8][9]
-
Feedback Mechanisms: Inhibition of SOS1 can lead to feedback reactivation of the pathway through upstream receptor tyrosine kinases (RTKs).[7]
Q2: I'm observing unexpected cytotoxicity at concentrations that were non-toxic in short-term assays. What could be the cause?
Increased toxicity in long-term studies can arise from:
-
Compound Accumulation: If the compound is highly stable and cell-permeable, it may accumulate within cells to toxic levels over multiple days and media changes.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be accumulating and causing toxicity.
-
Off-Target Effects: At prolonged exposures, even minor off-target activities of the inhibitor can lead to significant cellular stress and toxicity.[10][11][12][13] This is a known consideration for kinase inhibitors used in chronic treatment settings.[11][14]
Q3: How can I confirm that this compound is still engaging its target (SOS1) after several days of continuous treatment?
Target engagement can be assessed using several methods:
-
Pharmacodynamic Western Blot: Continue to monitor the phosphorylation status of downstream effectors like ERK (p-ERK). A rebound in p-ERK levels despite the presence of the inhibitor suggests a loss of effective target engagement or the activation of bypass pathways.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding.[15][16][17][18] You can perform CETSA on cells treated for different durations to see if this compound is still bound to SOS1.
Q4: My cells are developing resistance to this compound. What are my options?
Dealing with acquired resistance is a significant challenge. Consider the following strategies:
-
Combination Therapy: Combining this compound with an inhibitor targeting a downstream component of the pathway (e.g., a MEK inhibitor) can create a more durable response and prevent or delay resistance.[19][20][21] Combining with inhibitors of upstream activators, such as SHP2 inhibitors, can also overcome resistance mediated by RTK feedback.[7]
-
Intermittent Dosing: A high-dose, intermittent treatment schedule may be more effective and less likely to induce resistance than continuous low-dose exposure.
-
Characterize the Resistance Mechanism: Perform genomic or proteomic analysis on the resistant cell population to identify the specific mechanism of resistance (e.g., KRAS mutation, MET amplification).[5][8] This can guide the selection of an appropriate combination therapy.
Data Presentation
Table 1: Physicochemical Properties and In Vitro Potency of this compound
| Property | Value | Reference / Source |
| Target | Son of sevenless homolog 1 (SOS1) | [1][2] |
| Mechanism of Action | Prevents the protein-protein interaction between SOS1 and KRAS. | Based on similar SOS1 inhibitors[19][21][22] |
| IC₅₀ (KRAS G12C-SOS1) | 13 nM | [1][2] |
| Solubility | Soluble in DMSO | Based on similar compounds[23][24] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 1 year. | Based on similar compounds[24][25] |
Table 2: Representative Stability of a Small Molecule Inhibitor in Cell Culture Media
| Medium Type (+10% FBS) | Half-life at 37°C, 5% CO₂ | Notes |
| RPMI-1640 | ~48-72 hours | Stability can be medium-dependent. It is recommended to test in your specific media.[3] |
| DMEM | ~60-84 hours | Frequent media changes (every 48-72h) are recommended to maintain effective concentration. |
Table 3: Troubleshooting Guide for Long-Term Studies
| Issue | Potential Cause | Recommended Solution |
| Loss of Efficacy | Compound degradation | Replenish with fresh compound/media every 48 hours. Confirm stability via LC-MS. |
| Acquired resistance | Test for pathway reactivation (p-ERK rebound). Consider combination therapy (e.g., with a MEK inhibitor).[19] | |
| Increased Cytotoxicity | Off-target effects | Perform a dose-response curve for your long-term assay to find the optimal non-toxic concentration. |
| Toxic metabolite accumulation | Increase frequency of media changes. | |
| High Variability | Inconsistent compound concentration | Ensure complete solubilization of the compound in DMSO before diluting in media. Prepare fresh dilutions for each experiment. |
| Cell health issues | Monitor cell morphology and confluence. Do not let cultures become over-confluent. |
Experimental Protocols
Protocol 1: Western Blot for MAPK Pathway Analysis
This protocol is for assessing the phosphorylation status of ERK1/2 as a pharmacodynamic marker of this compound activity.[26][27][28][29]
-
Cell Seeding & Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at desired concentrations for various time points (e.g., 2, 24, 72, 120 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.[27] Run the gel and then transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[28] Incubate with primary antibodies (e.g., rabbit anti-phospho-ERK1/2, mouse anti-total-ERK1/2, and anti-GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.[28] Wash again, then add ECL substrate and image the blot.
-
Analysis: Quantify band intensities. The key readout is the ratio of p-ERK to total ERK, normalized to the loading control (GAPDH).
Protocol 2: Long-Term Cell Viability Assay (e.g., using MTS/WST-8)
This protocol assesses the impact of this compound on cell proliferation over several days.[30][31][32]
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the desired time course (e.g., 5-7 days).
-
Initial Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a DMSO vehicle control and a "no cells" media-only control for background subtraction.
-
Compound Replenishment: Every 48-72 hours, carefully aspirate and replace the media with fresh media containing the appropriate concentration of this compound. This is critical to maintain a stable compound concentration.
-
Endpoint Measurement: At the end of the experiment (e.g., Day 5 or 7), add 20 µL of MTS or WST-8 reagent to each well.[30]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Readout: Measure the absorbance at 490 nm (for MTS) or 450 nm (for WST-8) using a plate reader.[30]
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to determine the long-term IC₅₀.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound is binding to and stabilizing the SOS1 protein inside intact cells.[16][17][18][33]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one flask with the desired concentration of this compound and another with DMSO vehicle for 1-3 hours in a 37°C incubator.[33]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension from each condition (DMSO and this compound) into separate PCR tubes.
-
Heat Shock: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., 40°C to 64°C in 2°C increments). One aliquot for each condition should be kept at room temperature as a non-heated control.[33]
-
Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separate Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.[17]
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Analyze the amount of soluble SOS1 protein remaining at each temperature using the Western Blot protocol described above (Protocol 1).
-
Analysis: Plot the band intensity for SOS1 against the temperature for both the DMSO and this compound treated samples. A shift in the melting curve to a higher temperature for the this compound treated sample indicates target engagement and stabilization.
Mandatory Visualizations
Caption: The SOS1-RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a long-term cell viability study with compound replenishment.
Caption: A logical troubleshooting guide for diagnosing loss of efficacy in long-term studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SOS1抑制剂 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 7. Mechanisms of Resistance to KRASG12C Inhibitors [mdpi.com]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting KRAS-Driven Tumors: The Emergence of BI-3406 as a Novel Therapeutic Strategy [synapse.patsnap.com]
- 21. cancer-research-network.com [cancer-research-network.com]
- 22. pnas.org [pnas.org]
- 23. caymanchem.com [caymanchem.com]
- 24. selleckchem.com [selleckchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 30. broadpharm.com [broadpharm.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 33. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validation & Comparative
Validating the Inhibitory Effect of Sos1-IN-10 on RAS: A Comparative Guide
This guide provides a comprehensive comparison of Sos1-IN-10 and other inhibitors targeting the RAS signaling pathway. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols for validation, and visualizes the complex biological processes involved.
Introduction to RAS Pathway Inhibition
The Rat Sarcoma (RAS) family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that regulate cell proliferation, differentiation, and survival.[1] Activating mutations in RAS genes are among the most common drivers of human cancers.[1] The Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS by facilitating the exchange of GDP for GTP.[2][3] Consequently, inhibiting SOS1 has emerged as a promising therapeutic strategy to counteract aberrant RAS signaling.[3] This guide focuses on this compound and compares its potential efficacy with other inhibitors targeting the RAS pathway, including other Sos1 inhibitors, direct KRAS inhibitors, and SHP2 inhibitors.
Comparative Performance of RAS Pathway Inhibitors
The following table summarizes the in vitro potency of various inhibitors targeting the RAS signaling cascade. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line / Conditions |
| This compound | Sos1 | KRAS G12C-SOS1 Interaction | 13 | Not Specified |
| BI-3406 | Sos1 | KRAS-SOS1 Interaction | 5-6 | Not Specified[4][5][6] |
| BAY-293 | Sos1 | KRAS-SOS1 Interaction | 21 | Not Specified[7][8][9][10][11] |
| MRTX0902 | Sos1 | SOS1 HTRF Binding | 2-46 | MKN1 cells[12][13] |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | Varies (e.g., ~37% ORR in NSCLC) | NSCLC patients[14] |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability | 10 - 973 (2D); 0.2 - 1042 (3D) | Various KRAS G12C mutant cell lines[15][16][17] |
| TNO155 | SHP2 | pERK Assay | 8 | KYSE520 cells[18] |
| Cell Proliferation | 100 | KYSE520 cells[18] | ||
| SHP2 Activity | 11 | Not Specified[2] | ||
| RMC-4550 | SHP2 | Purified full-length human SHP2 | 1.55 | In vitro[19][20] |
| pERK Assay | 39 | PC9 cells[19][20] | ||
| SHP2 Activity | 0.583 | Not Specified[21][22] |
Signaling Pathways and Inhibitor Mechanisms
To understand the context of these inhibitors, it is crucial to visualize the RAS signaling pathway and the points of intervention for each inhibitor class.
Caption: The RAS signaling pathway and points of intervention for different inhibitor classes.
Experimental Protocols for Inhibitor Validation
Validating the efficacy of RAS pathway inhibitors requires a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for key assays.
RAS Activation (GTP-bound RAS) Pulldown Assay
This assay is used to specifically measure the active, GTP-bound form of RAS in cell lysates.
Principle: A protein domain that specifically binds to the GTP-bound conformation of RAS (e.g., the RAS-binding domain of RAF1) is coupled to agarose beads.[23] These beads are used to "pull down" active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.[7][23]
Protocol:
-
Cell Lysis:
-
Affinity Precipitation:
-
Washing:
-
Elution and Detection:
ERK Phosphorylation Western Blot Assay
This assay measures the phosphorylation of ERK, a downstream effector of the RAS pathway, as an indicator of pathway activity.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the phosphorylated (active) form of ERK (p-ERK). The total amount of ERK is also measured as a loading control.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described in the RAS activation assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[25]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[25]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.[3][25]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[3][25]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[25]
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[25]
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[23][24]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[24] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density (e.g., 10^4–10^5 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the inhibitor.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.[24]
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Solubilization and Measurement:
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors.[12] The mice are then treated with the inhibitor, and the effect on tumor growth is monitored.
General Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 10^7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[19]
-
-
Drug Administration:
-
Administer the inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).[9]
-
Monitor the body weight and overall health of the mice.
-
The experiment is typically terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating a novel RAS pathway inhibitor.
Caption: A typical experimental workflow for the validation of a RAS pathway inhibitor.
Synergistic Effects and Combination Therapies
A significant area of research is the combination of different RAS pathway inhibitors to achieve synergistic anti-tumor effects and overcome resistance mechanisms. For instance, combining a SOS1 inhibitor with a direct KRAS G12C inhibitor has shown enhanced efficacy.[1][14] The rationale is that SOS1 inhibition increases the population of KRAS in the GDP-bound state, making it more susceptible to covalent inhibitors that target this inactive conformation. Similarly, combining SHP2 inhibitors with KRAS G12C or other MAPK pathway inhibitors has also demonstrated synergistic effects.[1]
Conclusion
The development of inhibitors targeting the RAS signaling pathway, including this compound, represents a major advancement in cancer therapy. This guide provides a framework for comparing the performance of these inhibitors and outlines the key experimental methodologies required for their validation. The data presented herein, along with the detailed protocols and pathway visualizations, should serve as a valuable resource for researchers dedicated to advancing the field of RAS-targeted cancer therapeutics.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. esmo.org [esmo.org]
- 12. researchgate.net [researchgate.net]
- 13. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 15. pnas.org [pnas.org]
- 16. hoelzel-biotech.com [hoelzel-biotech.com]
- 17. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 25. rupress.org [rupress.org]
A Comparative Guide to the Efficacy of Sos1-IN-10 and BAY-293 in Targeting the KRAS-SOS1 Interaction
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two notable inhibitors of the Son of sevenless homolog 1 (SOS1), Sos1-IN-10 and BAY-293. This analysis is based on available biochemical and cellular assay data.
Introduction
The interaction between the guanine nucleotide exchange factor SOS1 and the small GTPase KRAS is a critical step in the activation of the RAS/MAPK signaling pathway, a cascade frequently dysregulated in human cancers. Inhibition of the SOS1-KRAS interaction presents a promising therapeutic strategy to abrogate aberrant signaling in tumors driven by KRAS mutations. This guide focuses on a comparative analysis of two small molecule inhibitors, this compound and BAY-293, which both function by disrupting this key protein-protein interaction.
Mechanism of Action
Both this compound and BAY-293 are potent inhibitors that target the interaction between SOS1 and KRAS. By binding to SOS1, these compounds prevent the SOS1-mediated exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive, GDP-bound state. This ultimately leads to the downregulation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation and survival.[1][2]
Biochemical Potency
A direct comparison of the biochemical potency of this compound and BAY-293 reveals their high affinity for the SOS1 protein and their ability to disrupt the KRAS-SOS1 interaction at nanomolar concentrations.
| Compound | Target Interaction | IC50 (nM) | Reference |
| This compound | KRAS G12C-SOS1 | 13 | [WO2022017519A1] |
| BAY-293 | KRAS-SOS1 | 21 | [3] |
Note: The available data for this compound is specific to the KRAS G12C mutant, while the data for BAY-293 is for the broader KRAS-SOS1 interaction.
Cellular Activity: Antiproliferative Effects
The efficacy of these inhibitors has been evaluated in various cancer cell lines, demonstrating their ability to inhibit the proliferation of cells dependent on KRAS signaling.
| Compound | Cell Line | KRAS Status | Antiproliferative IC50 (nM) | Reference |
| BAY-293 | K-562 | Wild-Type | 1090 ± 170 | [3] |
| MOLM-13 | Wild-Type | 995 ± 400 | [3] | |
| NCI-H358 | G12C Mutant | 3480 ± 100 | [3] | |
| Calu-1 | G12C Mutant | 3190 ± 50 | [3] |
Data on the antiproliferative activity of this compound in specific cell lines is not publicly available at the time of this guide's publication.
Experimental Protocols
Biochemical Assay for KRAS-SOS1 Interaction (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method to quantify the disruption of the KRAS-SOS1 protein-protein interaction by an inhibitor.
-
Reagents: Recombinant KRAS protein (e.g., KRAS G12C) tagged with a donor fluorophore (e.g., terbium cryptate) and recombinant SOS1 protein tagged with an acceptor fluorophore (e.g., d2).
-
Procedure:
-
The inhibitor (this compound or BAY-293) is serially diluted and added to the assay plate.
-
Tagged KRAS and SOS1 proteins are then added to the wells.
-
The plate is incubated to allow for protein-protein interaction and inhibitor binding.
-
The HTRF signal is read using a plate reader. A decrease in the FRET signal indicates disruption of the KRAS-SOS1 interaction.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., K-562, NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the inhibitor (this compound or BAY-293) for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the luminescence is measured as an indicator of cell viability.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is determined by plotting cell viability against the logarithm of the inhibitor concentration.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The RAS/MAPK signaling pathway initiated by RTK activation, leading to cell proliferation. This compound and BAY-293 inhibit SOS1, blocking KRAS activation.
Caption: Workflow for biochemical and cellular assays to evaluate the efficacy of SOS1 inhibitors.
Conclusion
Both this compound and BAY-293 are potent, nanomolar inhibitors of the KRAS-SOS1 interaction. Based on the available data, this compound exhibits a slightly lower IC50 in a biochemical assay targeting the KRAS G12C mutant compared to BAY-293's inhibition of the general KRAS-SOS1 interaction. However, a comprehensive comparison of their cellular efficacy is currently limited by the lack of publicly available antiproliferative data for this compound. BAY-293 has demonstrated mid-nanomolar to low-micromolar antiproliferative activity against both KRAS wild-type and G12C mutant cancer cell lines. Further studies, particularly head-to-head comparisons in a panel of relevant cancer cell lines, are necessary to definitively determine the superior efficacy of one inhibitor over the other. The experimental protocols provided herein offer a standardized framework for such comparative evaluations.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sos1 and Sos2 Inhibition in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The Son of sevenless (SOS) proteins, Sos1 and Sos2, are critical guanine nucleotide exchange factors (GEFs) that activate RAS proteins, central regulators of cell growth and proliferation. Their role in oncogenic signaling, particularly in KRAS- and EGFR-mutant cancers, has made them attractive targets for therapeutic intervention. This guide provides a comprehensive comparison of the current strategies targeting Sos1 and the emerging understanding of Sos2's role in cancer, supported by experimental data and detailed protocols. While several potent inhibitors have been developed for Sos1, including Sos1-IN-10, BAY-293, BI-3406, and MRTX0902, no specific inhibitors for Sos2 have been reported to date. Therefore, this comparison focuses on the effects of Sos1 chemical inhibition versus the functional loss of Sos2 through genetic methods like knockout or knockdown.
Data Presentation: Quantitative Comparison of Sos1 Inhibitors
The following tables summarize the in vitro potency of various Sos1 inhibitors against the Sos1-KRAS interaction and their effects on downstream signaling and cellular proliferation.
| Inhibitor | Target Interaction | IC50 (nM) | Cell Line | Cellular Assay | IC50 (nM) | Reference |
| This compound | KRAS G12C-Sos1 | 13 | - | - | - | [1][2] |
| BAY-293 | KRAS-Sos1 | 21 | K-562 (WT KRAS) | pERK Inhibition | Submicromolar | [3] |
| NCI-H358 (KRAS G12C) | Proliferation (2D) | 3480 | [3] | |||
| MIA PaCa-2 (KRAS G12C) | Proliferation (2D) | 2900 | [4] | |||
| AsPC-1 (KRAS G12D) | Proliferation (2D) | 3160 | [4] | |||
| BxPC3 (WT KRAS) | Proliferation (2D) | 2070 | [4] | |||
| BI-3406 | Sos1-KRAS | 4 | NCI-H358 (KRAS G12C) | pERK Inhibition | 17-57 (in various RAS-mutant lines) | [5] |
| NCI-H358 (KRAS G12C) | Proliferation (3D) | 9-220 (in various G12/G13 mutant lines) | [5] | |||
| DLD-1 (KRAS G13D) | pERK Inhibition | 24 | [6] | |||
| DLD-1 (KRAS G13D) | Proliferation | 36 | [6] | |||
| MRTX0902 | KRAS-Sos1 HTRF | 15 | NCI-H1975 (EGFR mutant) | pERK Inhibition | <250 | [7] |
| PC9 (EGFR mutant) | pERK Inhibition | <250 | [7] | |||
| LN229 (PTPN11 mutant) | pERK Inhibition | <250 | [7] | |||
| OCI-AML5 (SOS1 mutant) | pERK Inhibition | <250 | [7] | |||
| NCI-H508 (BRAF Class III) | Proliferation (3D) | <250 | [7] |
Signaling Pathways and Differential Roles of Sos1 and Sos2
Sos1 and Sos2, while structurally similar, exhibit distinct, non-redundant roles in regulating downstream signaling pathways. Sos1 is the dominant player in the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation. In contrast, Sos2 appears to be a key modulator of the PI3K-AKT signaling axis, particularly in the context of resistance to targeted therapies.[8][9] The deletion of Sos2 has been shown to sensitize cancer cells to EGFR inhibitors and can synergize with MEK inhibitors to block tumor growth.[9][10] This differential signaling preference is a critical consideration in the development of therapeutic strategies.
Caption: Differential signaling pathways regulated by Sos1 and Sos2.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating Sos1 inhibitors and the effects of Sos2 deletion.
Caption: Experimental workflow for comparing Sos1 inhibitors and Sos2 knockout.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
RAS-GTP Pulldown Assay
This assay measures the levels of active, GTP-bound RAS in cells.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in MLB (Magnesium Lysis Buffer: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol) supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 5 minutes at 4°C.
-
-
Pulldown of Active RAS:
-
Incubate cell lysates with Raf-1 RBD (RAS Binding Domain) agarose beads for 30-60 minutes at 4°C with gentle rotation.
-
Wash the beads three times with MLB.
-
-
Western Blot Analysis:
-
Elute bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the RAS isoform of interest (e.g., anti-KRAS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Phospho-ERK (pERK) Western Blot
This method quantifies the activation of the downstream MAPK pathway.
-
Sample Preparation:
-
Lyse cells as described in the RAS-GTP pulldown assay.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
3D Spheroid Growth Assay
This assay assesses the anti-proliferative effects of inhibitors in a more physiologically relevant three-dimensional culture model.
-
Spheroid Formation:
-
Seed a single-cell suspension in a low-attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 3 minutes to facilitate cell aggregation.
-
Incubate for 48-72 hours to allow for spheroid formation.
-
-
Inhibitor Treatment and Growth Monitoring:
-
Treat the spheroids with a serial dilution of the inhibitor.
-
Monitor spheroid growth over several days (e.g., 7-14 days) by capturing images using an inverted microscope.
-
-
Viability Assessment:
-
At the end of the treatment period, assess cell viability using a reagent such as CellTiter-Glo® 3D, which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the dose-response curves.
-
Logical Comparison: Sos1 Inhibition vs. Sos2 Deletion
The decision to target Sos1 or to consider the implications of Sos2 function depends on the specific cancer context and therapeutic strategy.
Caption: Logical comparison of targeting Sos1 versus the functional loss of Sos2.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]
- 7. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOS2 Comes to the Fore: Differential Functionalities in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncogenic RAS isoforms show a hierarchical requirement for SOS2 to drive transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Validating Sos1-IN-10's Effect on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sos1-IN-10's performance against other inhibitors targeting the RAS/MAPK pathway. Sos1 (Son of Sevenless 1) is a critical guanine nucleotide exchange factor (GEF) that activates KRAS by facilitating the exchange of GDP for GTP, a pivotal step in oncogenic signaling.[1][2] Inhibiting this interaction is a promising therapeutic strategy for KRAS-driven cancers. This compound is a potent Sos1 inhibitor with a reported IC₅₀ of 13 nM for the KRAS G12C-SOS1 interaction.[3] This document summarizes key experimental data, outlines detailed protocols for validation, and visualizes the underlying biological and experimental frameworks.
The SOS1-RAS-MAPK Signaling Axis
The diagram below illustrates the central role of SOS1 in activating the RAS-MAPK signaling cascade, a pathway frequently hyperactivated in human cancers. This compound and its analogs act by disrupting the protein-protein interaction between SOS1 and KRAS, thereby preventing KRAS activation and subsequent downstream signaling that leads to cell proliferation.
References
Comparative Efficacy of SOS1 Inhibitors in Patient-Derived Xenograft Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of leading Son of Sevenless homolog 1 (SOS1) inhibitors in patient-derived xenograft (PDX) models. This document summarizes key experimental data, details methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to inform future research and development in targeting KRAS-driven cancers.
SOS1, a guanine nucleotide exchange factor, plays a crucial role in activating RAS proteins, making it a compelling target for therapeutic intervention in cancers with RAS mutations. Several small molecule inhibitors of SOS1 have entered preclinical and clinical development, with a primary strategy of combining them with direct KRAS inhibitors to enhance anti-tumor activity and overcome resistance. This guide focuses on the efficacy of two prominent SOS1 inhibitors, BI-3406 and MRTX0902, in PDX models, which are considered more clinically relevant than traditional cell line-derived xenografts.
Quantitative Efficacy of SOS1 Inhibitors in Xenograft Models
The following tables summarize the in vivo efficacy of BI-3406 and MRTX0902 as monotherapy and in combination with KRAS inhibitors in various xenograft models.
Table 1: Efficacy of BI-3406 in Xenograft Models
| Cancer Type | Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) CDX | BI-3406 | 12 mg/kg BID | Dose-dependent TGI (p<0.005) | [1] |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) CDX | BI-3406 | 50 mg/kg BID | Dose-dependent TGI (p<0.005) | [1] |
| Colorectal Cancer | SW620 (KRAS G12V) CDX | BI-3406 | 50 mg/kg BID | Significant TGI | [1] |
| Colorectal Cancer | LoVo (KRAS G13D) CDX | BI-3406 | 50 mg/kg BID | Significant TGI | [1] |
| Non-Small Cell Lung Cancer | A549 (KRAS G12S) CDX | BI-3406 | 50 mg/kg BID | Significant TGI | [1] |
| Lung Adenocarcinoma | KRAS G12D Allograft | BI-3406 + MRTX1133 (KRAS G12D inhibitor) | 100 mg/kg + 30 mg/kg | Synergistic reduction in tumor growth | [2] |
| KRAS G12C-mutant models | PDX | BI-3406 + Adagrasib (KRAS G12C inhibitor) | Not specified | Stronger anti-tumor response than adagrasib alone | [3][4] |
Table 2: Efficacy of MRTX0902 in Xenograft Models
| Cancer Type | Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) CDX | MRTX0902 | 25 mg/kg BID | 41% TGI | [5] |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) CDX | MRTX0902 | 50 mg/kg BID | 53% TGI | [5] |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) CDX | Adagrasib | 10 mg/kg QD | 94% TGI | [5] |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) CDX | MRTX0902 + Adagrasib | 25 mg/kg BID + 10 mg/kg QD | -54% Regression | [6] |
| Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) CDX | MRTX0902 + Adagrasib | 50 mg/kg BID + 10 mg/kg QD | -92% Regression (including tumor-free animals) | [6] |
| KRAS G12C-mutant models | 8 of 12 CDX and PDX models | MRTX0902 + Adagrasib | Not specified | Augmented antitumor activity | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for the establishment of PDX models and the subsequent efficacy studies.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients through surgical resection or biopsy.[7]
-
Implantation: The tumor tissue is sectioned into small fragments (approximately 3 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[7] The generation of mice with the initial patient tumor is designated as F0.
-
Passaging: As tumors grow, they are harvested and passaged to subsequent generations of mice (F1, F2, etc.) for model expansion and cryopreservation.[7]
-
Model Characterization: Established PDX models are characterized to ensure they retain the histological and molecular features of the original patient tumor.
In Vivo Efficacy Studies in PDX Models
-
Animal Models: Immunocompromised mice bearing established PDX tumors of a desired volume (e.g., 100-200 mm³) are used.
-
Drug Formulation and Administration:
-
BI-3406: Formulated for oral administration.
-
MRTX0902: Formulated in a suspension of 0.5% methylcellulose and 0.2% Tween 80 in water for oral gavage.[8]
-
Adagrasib: Administered orally.
-
-
Treatment Groups: Mice are randomized into different treatment groups, including vehicle control, single-agent SOS1 inhibitor, single-agent KRAS inhibitor, and the combination of both.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[9]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or regression. At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis. Body weight is also monitored to assess toxicity.
Visualizing the Science: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams have been generated.
Caption: SOS1-KRAS Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for PDX Model Efficacy Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sos1-IN-10 Against Standard-of-Care Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of a representative Son of Sevenless 1 (SOS1) inhibitor, Sos1-IN-10, against current standard-of-care therapies for specific, mutationally-defined cancers. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are key regulators of cell growth and proliferation.[1] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This compound is a potent inhibitor of the interaction between SOS1 and KRAS, with a reported IC50 of 13 nM for the KRAS G12C-SOS1 interaction. This guide leverages available preclinical data for well-characterized SOS1 inhibitors, such as BI-3406 and MRTX0902, as surrogates for this compound to provide a robust comparative analysis against established cancer treatments.
Executive Summary
In preclinical models of KRAS-mutant non-small cell lung cancer (NSCLC) and pancreatic cancer, SOS1 inhibitors demonstrate significant anti-tumor activity, both as monotherapy and in combination with other targeted agents. This positions them as a promising therapeutic strategy. This guide will delve into the comparative efficacy of a representative SOS1 inhibitor against the standard-of-care KRAS G12C inhibitors, sotorasib and adagrasib, in NSCLC, and against the chemotherapeutic regimen FOLFIRINOX in pancreatic cancer.
Mechanism of Action: SOS1 Inhibition
SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to an active, signal-transducing state. In cancers with KRAS mutations, this pathway is often hyperactivated. SOS1 inhibitors, including this compound, are designed to disrupt the protein-protein interaction between SOS1 and RAS, thereby preventing RAS activation and inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.
Caption: SOS1 Signaling Pathway and the inhibitory action of this compound.
Non-Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation
Standard-of-Care: Direct KRAS G12C inhibitors such as sotorasib and adagrasib are approved for patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who have received at least one prior systemic therapy.
Comparative Efficacy Data
The following tables summarize preclinical data for a representative SOS1 inhibitor (MRTX0902) in comparison to the standard-of-care KRAS G12C inhibitor adagrasib.
Table 1: In Vitro and In Vivo Monotherapy Efficacy in KRAS G12C-Mutant NSCLC Models
| Compound | Cell Line | Assay Type | IC50 / Efficacy Metric | Source |
| MRTX0902 | NCI-H358 | Proliferation | IC50: 3,480 nM | [2] |
| Calu-1 | Proliferation | IC50: 3,190 nM | [2] | |
| MIA PaCa-2 (Pancreatic) | Tumor Growth Inhibition (TGI) in Xenograft | 41% TGI at 25 mg/kg BID; 53% TGI at 50 mg/kg BID | [3] | |
| Adagrasib | MIA PaCa-2 (Pancreatic) | Tumor Growth Inhibition (TGI) in Xenograft | 94% TGI at 10 mg/kg QD | [3] |
| Sotorasib | KRAS G12C+ NSCLC Patients | Objective Response Rate (ORR) - Clinical Data | 37.1% | [4] |
| KRAS G12C+ NSCLC Patients | Median Progression-Free Survival (PFS) - Clinical Data | 6.8 months | [4] |
Table 2: In Vivo Combination Efficacy in KRAS G12C-Mutant Xenograft Models
| Combination | Xenograft Model | Efficacy Metric | Result | Source |
| MRTX0902 + Adagrasib | 8 out of 12 KRAS G12C-mutant NSCLC and CRC xenograft models | Augmented Antitumor Activity | Enhanced tumor growth inhibition compared to monotherapy | [3][5] |
| BI-3406 + Adagrasib | NCI-H2122 (NSCLC) | RAS-GTP Levels | Further reduction in RAS-GTP levels compared to either monotherapy | [6] |
Experimental Protocols
In Vitro Cell Proliferation Assay (Representative):
-
Cell Lines: Human cancer cell lines (e.g., NCI-H358, Calu-1) were cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., BAY-293, a representative SOS1 inhibitor) for a specified duration (e.g., 72 hours).
-
Analysis: Cell viability was assessed using a standard method such as the MTT assay. IC50 values were calculated from the dose-response curves.[7][8]
In Vivo Xenograft Studies (Representative):
-
Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously implanted with human cancer cells (e.g., MIA PaCa-2).
-
Treatment: Once tumors reached a specified volume (e.g., 100-200 mm³), mice were randomized into treatment and control groups.[9] The test compounds (e.g., MRTX0902, adagrasib) were administered orally at specified doses and schedules.[3][9]
-
Analysis: Tumor volumes were measured regularly. Efficacy was determined by calculating the percentage of tumor growth inhibition (TGI) compared to the vehicle-treated control group.[3][10]
Caption: Experimental workflow for preclinical evaluation in NSCLC models.
Pancreatic Ductal Adenocarcinoma (PDAC)
Standard-of-Care: For metastatic pancreatic cancer, combination chemotherapy regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) are a standard first-line treatment for patients with good performance status.
Comparative Efficacy Data
The following table summarizes preclinical data for a representative SOS1 inhibitor (BI-3406) in a pancreatic cancer model and clinical data for FOLFIRINOX.
Table 3: Monotherapy Efficacy in Pancreatic Cancer Models
| Therapy | Model | Efficacy Metric | Result | Source |
| BI-3406 | MIA PaCa-2 Xenograft | Tumor Growth Inhibition (TGI) | 66% TGI at 12 mg/kg BID; 87% TGI at 50 mg/kg BID | [10][11] |
| FOLFIRINOX | Advanced PDAC Patients (Clinical Trial) | Median Overall Survival (OS) | 11.1 months | [12] |
| Advanced PDAC Patients (Clinical Trial) | Median Progression-Free Survival (PFS) | 6.4 months | [12] |
Experimental Protocols
In Vivo Pancreatic Cancer Xenograft Study (Representative):
-
Animal Model: Immunocompromised mice were subcutaneously injected with human pancreatic cancer cells (e.g., MIA PaCa-2).
-
Treatment: When tumors reached a palpable size, mice were randomized to receive either vehicle control or the SOS1 inhibitor BI-3406 administered orally, twice daily.[11]
-
Analysis: Tumor growth was monitored over time, and the percentage of tumor growth inhibition was calculated relative to the control group.[11]
Caption: Logical comparison of this compound and FOLFIRINOX in pancreatic cancer.
Discussion and Future Directions
The preclinical data for representative SOS1 inhibitors like BI-3406 and MRTX0902 suggest that this class of compounds holds promise for the treatment of KRAS-driven cancers. In NSCLC, while direct KRAS G12C inhibitors show robust single-agent activity, the combination with a SOS1 inhibitor appears to enhance the suppression of the RAS-MAPK pathway, potentially overcoming or delaying resistance.[3][5][6] For pancreatic cancer, a SOS1 inhibitor demonstrates significant tumor growth inhibition in preclinical models as a monotherapy.[10][11]
Further investigation is warranted to directly compare this compound with standard-of-care therapies in head-to-head preclinical studies. Moreover, the exploration of this compound in combination with other targeted therapies and immunotherapies could unveil synergistic effects and provide novel treatment strategies for patients with RAS-mutated cancers. Clinical trials are necessary to ultimately determine the safety and efficacy of this compound in cancer patients.
References
- 1. Inhibitors of Son of Sevenless Isoform 1 (SOS1) as a Potential Treatment for RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. verastem.com [verastem.com]
- 10. | BioWorld [bioworld.com]
- 11. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Sos1-IN-10: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Sos1-IN-10, a potent SOS1 inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the compound's hazardous properties.
I. Hazard and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling and disposal procedures must reflect these hazards.
| Hazard Classification | GHS Hazard Statements | Key Precautionary Statements |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed[1]. | P264: Wash skin thoroughly after handling[1]. |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life[1]. | P270: Do not eat, drink or smoke when using this product[1]. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects[1]. | P273: Avoid release to the environment[1]. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1]. | ||
| P391: Collect spillage[1]. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant[1]. |
II. Detailed Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound (in solid form or in solution).
-
Empty original containers.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
-
Contaminated lab supplies, including pipette tips, tubes, flasks, and absorbent materials used for spill cleanup.
-
-
Use Designated Waste Containers:
-
Collect all this compound waste in a dedicated, properly labeled hazardous waste container.
-
The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof screw-top lid.
-
Step 2: Waste Container Labeling
-
Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards: "Toxic," "Environmental Hazard."
-
The accumulation start date.
-
The name of the principal investigator or responsible person.
-
Step 3: Storage of Hazardous Waste
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Containment: Keep the container within a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: The container lid must remain securely closed at all times, except when actively adding waste.
Step 4: Arranging for Disposal
-
Contact EH&S: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) office or submitting an online waste pickup request.
-
Professional Disposal: EH&S will arrange for the collection of the waste by a licensed hazardous waste disposal company. This ensures the material is transported, treated, and disposed of in compliance with all relevant regulations.
III. Emergency Procedures for Spills
In the event of an accidental release, follow these steps:
-
Ensure Personal Safety: Evacuate non-essential personnel. Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the Spill: Prevent further spread of the material. For liquid spills, absorb the solution with a chemically inert absorbent material (e.g., diatomite or universal binders)[1]. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect Contaminated Materials: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container for this compound.
-
Decontaminate Surfaces: Clean the affected area thoroughly. The safety data sheet for this compound suggests decontaminating surfaces by scrubbing with alcohol[1].
-
Report the Spill: Notify your laboratory supervisor and EH&S office as per your institution's policy.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Sos1-IN-10
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sos1-IN-10, a substance identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedural steps is critical for minimizing exposure risks and ensuring responsible disposal.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life, with long-lasting effects.[1]
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can cause harmful effects.[1] |
| Very toxic to aquatic life with long lasting effects | H410 | The substance poses a significant, long-term threat to aquatic environments.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment must be utilized.
Engineering Controls:
-
Ventilation: Use only in areas with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[1]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1]
Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Impervious chemical-resistant gloves are required.[1] |
| Skin and Body Protection | Impervious Clothing | Wear appropriate protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | Use a suitable respirator when ventilation is inadequate or when handling dusty material.[1] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and prevent accidental exposure or release.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Storage Temperatures:
Emergency Procedures and First Aid
In the event of exposure, immediate and appropriate first aid measures are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Separate eyelids to ensure adequate flushing and call a physician promptly.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support (CPR if necessary, avoiding mouth-to-mouth).[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its container is essential to prevent environmental contamination.
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment.[1]
-
Collect any spillage to prevent it from entering drains, water courses, or the soil.[1]
Experimental Workflow: Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
